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Ac-RYYRWK-NH2

Cat. No.: B013129
M. Wt: 1012.2 g/mol
InChI Key: YROQVQIJRORFAZ-SKGSPYGFSA-N
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Description

Potent, selective partial agonist peptide for the NOP receptor (Ki = 0.71 nM). Selective over μ, δ and κ opioid receptors (IC50 > 4000 nM). Increases food intake in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H69N15O9 B013129 Ac-RYYRWK-NH2

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQVQIJRORFAZ-SKGSPYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-RYYRWK-NH2 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Ac-RYYRWK-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic hexapeptide that acts as a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This guide provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with the NOP receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the NOP receptor system.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological and pathological roles of the NOP receptor. Its high potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a precise pharmacological probe.[1][2] Understanding its mechanism of action is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the NOP receptor system. An in vivo effect that has been noted is an increase in food intake.[1]

Primary Molecular Target: The Nociceptin Receptor (NOP)

The primary molecular target of this compound is the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor superfamily.[2][4] this compound exhibits high-affinity binding to the NOP receptor, as demonstrated by radioligand binding assays.

Binding Affinity

Quantitative binding assays have determined the high affinity of this compound for the NOP receptor. These studies typically utilize radiolabeled this compound or a competing radioligand to measure binding to membrane preparations expressing the NOP receptor.

LigandReceptorPreparationAssay TypeAffinity MetricValue (nM)
This compoundNOPRat Cortical MembranesRadioligand BindingK_i_0.71[1]
[3H]this compoundNOP (ORL1)Rat Cortical MembranesSaturation BindingK_d_0.071[3]

G-Protein Coupling and Downstream Signaling Cascades

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of signaling events that ultimately mediate the peptide's pharmacological effects.

G-Protein Activation

The coupling of the agonist-bound NOP receptor to Gi/o proteins can be quantified using [35S]GTPγS binding assays. In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is measured as an indicator of G-protein activation. This compound has been shown to stimulate [35S]GTPγS binding, confirming its role as a NOP receptor agonist.

LigandReceptorPreparationEfficacy (E_max_) vs. Nociceptin
This compoundRat ORL1Frontal Cortex (CTX)96%[5]
This compoundRecombinant Rat ORL1CHO Cells202%[5]
Inhibition of Adenylyl Cyclase

Activation of the Gi/o pathway by the this compound-NOP receptor complex leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

LigandReceptorCell LineInhibition of cAMP Production
This compoundRecombinant Rat ORL1CHO Cells58%[5]
Modulation of Ion Channels

The dissociation of the G-protein into its Gα and Gβγ subunits upon receptor activation leads to the modulation of various ion channels.

  • Activation of GIRK Channels: The Gβγ subunits can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[1] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit the activity of N-type, P/Q-type, and L-type voltage-gated calcium channels.[3] This reduces calcium influx, which in turn inhibits neurotransmitter release.

Activation of the MAPK/ERK Pathway

NOP receptor activation has been demonstrated to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.

Signaling Pathways and Experimental Workflow Diagrams

Ac_RYYRWK_NH2_Signaling_Pathway This compound This compound NOP NOP Receptor This compound->NOP Binds G_protein Gi/o Protein (αβγ) NOP->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits MAPK_pathway MAPK Pathway G_beta_gamma->MAPK_pathway ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates ERK p-ERK1/2 Gene_expression Gene Expression ERK->Gene_expression Regulates CREB CREB PKA->CREB Phosphorylates CREB->Gene_expression Regulates MAPK_pathway->ERK

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental_Workflow cluster_assays In Vitro Assays binding_assay Radioligand Binding Assay (Determine Affinity) data_analysis Data Analysis and Interpretation binding_assay->data_analysis gtp_assay [35S]GTPγS Binding Assay (Measure G-protein Activation) gtp_assay->data_analysis camp_assay cAMP Assay (Quantify AC Inhibition) camp_assay->data_analysis electrophysiology Electrophysiology (Assess Ion Channel Modulation) electrophysiology->data_analysis start Start peptide This compound Synthesis and Purification start->peptide peptide->binding_assay cell_culture Cell Culture with NOP Receptor Expression cell_culture->camp_assay cell_culture->electrophysiology membrane_prep Membrane Preparation cell_culture->membrane_prep membrane_prep->binding_assay membrane_prep->gtp_assay end End data_analysis->end

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Specific parameters may vary between laboratories and should be optimized accordingly.

Radioligand Binding Assay (Saturation)
  • Membrane Preparation: Homogenize tissues or cells expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.

  • Binding Reaction: In a 96-well plate, add increasing concentrations of [3H]this compound to a fixed amount of membrane protein. For non-specific binding determination, include a high concentration of a non-labeled NOP receptor agonist (e.g., nociceptin) in a parallel set of wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).

[35S]GTPγS Binding Assay
  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 μM).

  • Reaction Mixture: In a 96-well plate, add the membrane preparation, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of this compound. For basal binding, add vehicle instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and E_max_ values.

cAMP Assay
  • Cell Culture and Treatment: Plate cells expressing the NOP receptor in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

  • Cell Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration. Plot the inhibition as a function of agonist concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective partial agonist of the NOP receptor. Its mechanism of action involves binding to the NOP receptor, leading to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of voltage-gated calcium channels, and activation of the MAPK/ERK pathway. The detailed understanding of this mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for its effective use in research and for the development of novel therapeutics targeting the NOP receptor system.

References

Ac-RYYRWK-NH2: A Technical Guide to a Potent and Selective Nociceptin Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization, serving as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Pharmacology

This compound is distinguished by its high affinity and selectivity for the NOP receptor. It demonstrates negligible affinity for the classical opioid receptors (μ, δ, and κ), making it a valuable tool for investigating the specific physiological roles of the NOP receptor system.[1][2][3]

Binding Affinity

Radioligand binding studies have determined the dissociation constant (Kd) of [3H]this compound for the rat cortical NOP receptor to be 0.071 nM, indicating a very high binding affinity.[2][3] In comparative studies, this compound has shown a Ki value of 0.71 nM.[1]

Quantitative Analysis of Partial Agonist Activity

The partial agonist nature of this compound has been quantified through functional assays that measure G-protein coupling and downstream signaling events. The following tables summarize the key quantitative data from these studies.

[³⁵S]GTPγS Binding Assay Data

This assay measures the activation of G-proteins, a primary step in NOP receptor signaling. The efficacy (Emax) is expressed as a percentage of the stimulation achieved by the full agonist, nociceptin.

Tissue/Cell LineEmax (% of Nociceptin)
Rat Frontal Cortex (CTX)96%
CHO cells expressing ORL1202%

Data from Capaldi et al., 2001.[4]

cAMP Production Assay Data

Activation of the NOP receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

AssayInhibition of cAMP Production
Forskolin-stimulated cAMP accumulation in CHO-ORL1 cells58%

Data from Capaldi et al., 2001.[4]

Signaling Pathways

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOP NOP Receptor G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activates Ac_RYYRWK_NH2 This compound Ac_RYYRWK_NH2->NOP Binds G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Radioligand_Binding_Workflow start Start prep Prepare Membranes (CTX or CHO-ORL1) start->prep incubate Incubate Membranes with [³H]Nociceptin and this compound prep->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Non-linear Regression) count->analyze end Determine Ki analyze->end GTPgS_Binding_Workflow start Start prep Prepare Membranes (CTX or CHO-ORL1) start->prep preincubate Pre-incubate Membranes with GDP prep->preincubate add_agonist Add this compound preincubate->add_agonist add_gtp Add [³⁵S]GTPγS add_agonist->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Calculate % Stimulation (vs. Full Agonist) count->analyze end Determine Emax analyze->end cAMP_Assay_Workflow start Start culture Culture CHO-ORL1 Cells start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with Forskolin pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analyze Calculate % Inhibition measure->analyze end Determine Inhibitory Effect analyze->end

References

A Technical Guide to Ac-RYYRWK-NH2: A Potent and Selective Ligand for the Nociceptin/Orphanin FQ Receptor (ORL1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthetic hexapeptide Ac-RYYRWK-NH2, a significant research tool for studying the nociceptin/orphanin FQ (N/OFQ) system. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the ORL1 receptor.

Introduction

This compound is a potent and selective partial agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] It demonstrates high affinity for the ORL1 receptor with no significant affinity for the classical mu, delta, or kappa opioid receptors.[1][2][3] This selectivity makes it a valuable tool for elucidating the physiological and pathological roles of the N/OFQ system.

Physicochemical Properties

PropertyValue
CAS Number 200959-47-3[4][5]
Molecular Formula C49H69N15O9[4]
Molecular Weight 1012.17 g/mol [4]
Sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound at the ORL1 receptor.

Receptor Binding Affinity
RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]this compoundRat cortical membranes0.071 ± 0.01822 ± 2[3]
RadioligandPreparationKi (nM)Reference
[3H]nociceptinRat frontal cortex-[6]
[3H]nociceptinCHO cells expressing rat ORL1-[6]
[3H]this compound-0.71

Note: Specific Ki values for the inhibition of [3H]nociceptin binding were not explicitly stated in the provided abstracts, but the affinity was ranked as comparable to nociceptin.

Functional Activity

This assay measures the activation of G-proteins coupled to the receptor.

PreparationAgonistEmax (%)Reference
Rat frontal cortex membranesNociceptin174[6]
Rat frontal cortex membranesThis compound96[6]
CHO cells expressing rat ORL1Nociceptin311[6]
CHO cells expressing rat ORL1This compound202[6]

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

PreparationAgonist% Inhibition of forskolin-stimulated cAMPReference
CHO cells expressing rat ORL1Nociceptin77[6]
CHO cells expressing rat ORL1This compound58[6]

Signaling Pathways

Activation of the ORL1 receptor by this compound initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. This involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

ORL1_Signaling ORL1 ORL1 Receptor G_protein Gαi/oβγ ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP converts K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ligand This compound Ligand->ORL1 ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_ion->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Figure 1: ORL1 Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices and the available literature. Specific details may vary between laboratories.

Radioligand Binding Assay

This protocol outlines the determination of binding affinity of this compound to the ORL1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (e.g., rat cortex or CHO-ORL1) Incubate Incubate membranes, radioligand, and competitor at defined temperature and time Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]this compound solution Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of unlabeled this compound Competitor_Prep->Incubate Filter Rapid filtration through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation Analysis Analyze data to determine Kd and Bmax (saturation) or Ki (competition) Scintillation->Analysis

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing ORL1 receptors (e.g., from rat brain cortex or transfected cell lines).

  • [3H]this compound (Radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add membrane preparation, [3H]this compound at a concentration near its Kd, and varying concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: For saturation experiments, plot bound radioactivity against the concentration of radioligand to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

Materials:

  • Cell membranes expressing ORL1 receptors.

  • [35S]GTPγS.

  • GDP.

  • Varying concentrations of this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method).

Procedure:

  • Assay Setup: Combine cell membranes, GDP, and varying concentrations of this compound in a 96-well plate.

  • Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Separation:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

    • SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and no washing is required.

  • Detection: Measure the radioactivity on the filters or in the wells (for SPA) using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity.

Materials:

  • Whole cells expressing ORL1 receptors (e.g., CHO-ORL1).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Varying concentrations of this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Agonist Treatment: Add varying concentrations of this compound to the wells.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a well-characterized, potent, and selective partial agonist of the ORL1 receptor. Its distinct pharmacological profile makes it an indispensable tool for investigating the complex roles of the N/OFQ system in various physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate further research in this field.

References

An In-depth Technical Guide to Ac-RYYRWK-NH2: A Potent NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This document details the peptide's structure, binding affinity, and functional activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for peptide synthesis, radioligand binding, functional assays, and in vivo assessment of food intake are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of the peptide's signaling pathway and experimental workflows to enhance understanding of its mechanism of action and experimental application.

Introduction

This compound is a hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2. It has emerged as a valuable research tool for studying the NOP receptor system due to its high potency and selectivity. The NOP receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and appetite regulation. This compound's partial agonist activity at the NOP receptor makes it a particularly interesting compound for dissecting the complexities of NOP receptor signaling and its physiological consequences.

Peptide Structure and Properties

The structure and properties of this compound are summarized in the table below.

PropertyValue
Sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2
Molecular Formula C49H69N15O9
Molecular Weight 1012.17 g/mol
N-terminus Modification Acetylation (Ac)
C-terminus Modification Amidation (NH2)

Biological Activity and Quantitative Data

This compound is a potent and selective partial agonist at the NOP receptor. Its binding affinity and functional activity have been characterized in various in vitro assays.

Receptor Binding Affinity

The affinity of this compound for the NOP receptor has been determined through radioligand binding assays.

ParameterValueReceptor SourceRadioligandReference
Ki 0.71 nMRat Brain Membranes[3H]Nociceptin[1]
Kd 0.071 nMRat Cortical Membranes[3H]this compound[1]
IC50 > 4000 nM--[1]

Table 1: Binding Affinity of this compound for the NOP Receptor.

Functional Activity

The partial agonist activity of this compound has been demonstrated in functional assays that measure G protein activation and downstream signaling events.

AssayEmax (% of Nociceptin)Cell Line/TissueReference
[35S]GTPγS Binding 96%Rat Frontal Cortex[2]
[35S]GTPγS Binding 202%CHO cells expressing NOP[2]
cAMP Accumulation (Inhibition) 58%CHO cells expressing NOP[2]

Table 2: Functional Efficacy of this compound at the NOP Receptor.

Signaling Pathway

This compound exerts its effects by activating the NOP receptor, which primarily couples to inhibitory G proteins of the Gαi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

NOP_Signaling_Pathway cluster_cytoplasm Cytoplasm AcRYYRWK This compound NOP NOP Receptor AcRYYRWK->NOP Binds G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Response Phosphorylates SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling_Lys Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIPEA in DMF) deprotection1->coupling_Lys wash1 Wash (DMF, DCM, MeOH) coupling_Lys->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_Trp Couple Fmoc-Trp(Boc)-OH deprotection2->coupling_Trp wash2 Wash coupling_Trp->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling_Arg Couple Fmoc-Arg(Pbf)-OH deprotection3->coupling_Arg wash3 Wash coupling_Arg->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling_Tyr1 Couple Fmoc-Tyr(tBu)-OH deprotection4->coupling_Tyr1 wash4 Wash coupling_Tyr1->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling_Tyr2 Couple Fmoc-Tyr(tBu)-OH deprotection5->coupling_Tyr2 wash5 Wash coupling_Tyr2->wash5 deprotection6 Fmoc Deprotection wash5->deprotection6 coupling_Arg2 Couple Fmoc-Arg(Pbf)-OH deprotection6->coupling_Arg2 wash6 Wash coupling_Arg2->wash6 acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA in DMF) wash6->acetylation cleavage Cleavage and Deprotection (TFA/TIS/H2O) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification end Lyophilized this compound purification->end

References

The Discovery and Profile of Ac-RYYRWK-NH2: A Potent NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A targeted synthetic peptide, Ac-RYYRWK-NH2, has emerged as a significant tool in the study of the nociceptin/orphanin FQ (N/OFQ) system. This hexapeptide is a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. Its high affinity for the NOP receptor, coupled with its negligible interaction with other opioid receptors, makes it a valuable molecular probe for elucidating the physiological roles of the N/OFQ system, particularly in areas such as appetite regulation.

This compound is a synthetically derived peptide with the amino acid sequence Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine-Amide. Its development was part of a broader effort to create specific ligands for the NOP receptor to better understand its functions. The NOP receptor and its endogenous ligand, N/OFQ, are involved in a wide range of biological processes, including pain perception, mood, and feeding behavior.

The primary characteristic of this compound is its high binding affinity and selectivity for the NOP receptor. It demonstrates a dissociation constant (Ki) of 0.71 nM and a Kd of 0.071 nM for the rat cortical NOP receptor.[1][2] In contrast, its affinity for the classical opioid receptors (μ, δ, and κ) is significantly lower, with IC50 values exceeding 4000 nM. This selectivity is crucial for researchers aiming to isolate the effects of NOP receptor activation from those of other opioid systems.

One of the key physiological effects observed with the administration of this compound is an increase in food intake. This orexigenic effect highlights the role of the NOP receptor system in the central regulation of appetite and energy balance.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
Ki 0.71 nMNOP Receptor
Kd 0.071 nMRat Cortical Membranes (ORL1)[1][2]
IC50 > 4000 nMμ, δ, and κ Opioid Receptors

Experimental Protocols

Radioligand Binding Assay for NOP Receptor Affinity (Generalized Protocol)

  • Membrane Preparation:

    • Cerebral cortices from male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

    • The pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is typically performed in a final volume of 1 ml containing the membrane preparation, a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled competitor ligand (this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP receptor agonist (e.g., 1 µM Nociceptin).

    • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Rat Cerebral Cortex homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Pellet (Membranes) centrifuge2->pellet wash Wash and Resuspend pellet->wash membranes Membrane Preparation wash->membranes incubation Incubation Membranes + [³H]-Ligand + this compound membranes->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting regression Non-linear Regression counting->regression ic50 Determine IC50 regression->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki

Figure 1. A generalized workflow for determining the binding affinity of this compound to the NOP receptor via a competitive radioligand binding assay.

signaling_pathway ligand This compound receptor NOP Receptor (ORL1) ligand->receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac ion_channel Ion Channels g_protein->ion_channel camp ↓ cAMP ac->camp cellular_response Modulation of Neuronal Excitability (e.g., Orexigenic Effect) camp->cellular_response k_channel ↑ K+ Conductance ion_channel->k_channel ca_channel ↓ Ca2+ Conductance ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response

Figure 2. A simplified signaling pathway for the NOP receptor upon activation by an agonist such as this compound, leading to downstream cellular responses.

References

The Orexigenic Role of Ac-RYYRWK-NH2: A Technical Guide to its Function in Appetite Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide Ac-RYYRWK-NH2 and its role in the modulation of appetite. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the peptide's mechanism of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Executive Summary

This compound is a potent and highly selective synthetic peptide that acts as a partial agonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Emerging evidence indicates that this peptide plays a significant role in stimulating food intake, positioning it as a valuable tool for research into the complex neural circuits governing hunger and satiety. This guide will explore the molecular interactions and physiological outcomes associated with this compound administration, providing a foundational resource for further investigation and potential therapeutic development.

Quantitative Data on Receptor Binding and In Vivo Efficacy

The affinity and selectivity of this compound for the NOP receptor have been characterized through radioligand binding assays. The peptide exhibits a high affinity for the NOP receptor with no significant interaction with other opioid receptors at concentrations up to 4000 nM.[1] In vivo studies have confirmed that this compound stimulates feeding, although detailed dose-response data from peer-reviewed literature remains to be fully elucidated.

ParameterValueReceptor/SystemSource
Ki0.71 nMNociceptin Receptor (NOP)
Kd0.071 nMNociceptin Receptor (NOP)[1]
IC50> 4000 nMμ, δ, and κ opioid receptors
In Vivo EffectIncreases food intakeAnimal models

Mechanism of Action: NOP Receptor Signaling

This compound exerts its orexigenic effects through the activation of the NOP receptor, a G protein-coupled receptor (GPCR) predominantly coupled to inhibitory G proteins (Gαi/o). The NOP receptor is strategically expressed in key brain regions that regulate energy homeostasis, including the hypothalamus and the dorsal raphe nucleus.[1][2]

Activation of the NOP receptor by an agonist like this compound is thought to increase food intake by inhibiting anorexigenic (appetite-suppressing) pathways rather than directly activating orexigenic (appetite-stimulating) ones.[1] This is achieved through the following signaling cascade:

  • Receptor Binding and G-Protein Activation: this compound binds to the NOP receptor, inducing a conformational change that activates the associated Gαi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Neuronal Activity: The reduction in cAMP levels alters the activity of downstream protein kinases, ultimately leading to the modulation of ion channel activity and neurotransmitter release in appetite-regulating circuits. Evidence suggests that NOP receptor activation can inhibit the release of anorexigenic neurotransmitters such as serotonin.

NOP_Signaling_Pathway Ac_RYYRWK_NH2 This compound NOP_Receptor NOP Receptor (ORL1) Ac_RYYRWK_NH2->NOP_Receptor Binds to G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Inhibition of Anorexigenic Neurons cAMP->Neuronal_Inhibition Leads to (via reduced signaling) Food_Intake Increased Food Intake Neuronal_Inhibition->Food_Intake Results in

NOP Receptor Signaling Pathway

Experimental Protocols

The investigation of the effects of this compound on appetite modulation typically involves in vivo studies in rodent models. A standard experimental workflow is outlined below.

Intracerebroventricular (ICV) Cannulation

To directly assess the central effects of this compound and bypass the blood-brain barrier, a sterile guide cannula is stereotaxically implanted into the lateral ventricle of the animal model (e.g., rat).

  • Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A small hole is drilled in the skull at predetermined coordinates relative to bregma to target the lateral ventricle.

  • Cannula Implantation: A guide cannula is lowered to the correct depth and secured to the skull using dental cement and surgical screws.

  • Recovery: The animal is allowed a recovery period of at least one week, during which it is monitored for any signs of post-operative distress.

Peptide Administration and Feeding Studies

Following recovery, conscious and freely moving animals are administered this compound or a vehicle control via the implanted cannula.

  • Acclimation: Animals are acclimated to the experimental conditions, including handling and the feeding environment (e.g., metabolic cages).

  • Injection: A sterile injector connected to a microsyringe via tubing is inserted into the guide cannula. This compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is infused at a controlled rate.

  • Feeding Behavior Monitoring: Immediately following the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours). Water intake is also monitored. For more detailed analysis, automated feeding monitoring systems can be used to assess meal patterns, duration, and frequency.

Experimental_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Procedure Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Implantation Recovery Post-operative Recovery (1 week) Stereotaxic_Implantation->Recovery Acclimation Acclimation to Test Environment Recovery->Acclimation ICV_Injection Intracerebroventricular (ICV) Injection of this compound Acclimation->ICV_Injection Feeding_Monitoring Monitoring of Food & Water Intake ICV_Injection->Feeding_Monitoring Data_Analysis Data Analysis Feeding_Monitoring->Data_Analysis

In Vivo Experimental Workflow

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of the NOP receptor system in the regulation of appetite. Its high potency and selectivity make it a precise probe for investigating the downstream neural circuits that are modulated by NOP receptor activation. Future research should focus on establishing a comprehensive dose-response profile for the orexigenic effects of this compound and identifying the specific neuronal populations and neurotransmitter systems that mediate its influence on feeding behavior. A deeper understanding of these mechanisms could pave the way for the development of novel therapeutic strategies for disorders characterized by dysregulated appetite, such as cachexia or anorexia.

References

In Vivo Effects of Ac-RYYRWK-NH2 on Food Intake: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases did not yield any specific information regarding the in vivo effects of the peptide Ac-RYYRWK-NH2 on food intake and appetite regulation. Therefore, this guide will provide an in-depth overview of the well-established physiological mechanisms governing appetite control, which would be the basis for investigating the potential effects of a novel peptide like this compound. This information is intended for researchers, scientists, and drug development professionals interested in the complex interplay of central and peripheral signals that regulate energy homeostasis.

The Central Command: Hypothalamic Control of Appetite

The hypothalamus, a small but critical region of the brain, acts as the primary center for regulating appetite and energy balance.[1][2] It integrates signals from the periphery concerning nutrient status and energy stores to modulate feelings of hunger and satiety.[1][2] Within the hypothalamus, the arcuate nucleus (ARC) is of particular importance due to its proximity to the median eminence, an area with a permeable blood-brain barrier, allowing it to sense circulating hormones and nutrients.[2]

The ARC houses two key neuronal populations with opposing effects on food intake:

  • Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). When activated, they potently stimulate food intake.

  • Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-regulated transcript (CART). Activation of these neurons suppresses appetite.[3]

These ARC neurons project to other hypothalamic areas, such as the paraventricular nucleus (PVN), lateral hypothalamic area (LHA), and ventromedial nucleus (VMN), to orchestrate the overall feeding behavior.[2]

Peripheral Signals: The Gut-Brain Axis

The gastrointestinal (GI) tract is the largest endocrine organ in the body and plays a crucial role in short-term appetite regulation by releasing various peptides in response to food ingestion.[4] These gut hormones act as satiety signals, informing the brain to terminate a meal.[2] This communication network is known as the "gut-brain axis."[5]

Key anorexigenic gut hormones include:

  • Glucagon-like peptide-1 (GLP-1): Secreted from intestinal L-cells after a meal, GLP-1 enhances insulin secretion, delays gastric emptying, and directly acts on the brain to reduce food intake.[5][6] GLP-1 receptor agonists are a class of drugs used for treating type 2 diabetes and obesity.[6]

  • Peptide YY (PYY): Also released by L-cells, PYY is secreted in proportion to the caloric content of a meal. It acts on Y2 receptors in the ARC to inhibit NPY neurons, thereby reducing hunger.[5]

  • Cholecystokinin (CCK): Secreted from the small intestine in response to fat and protein, CCK slows gastric emptying and stimulates the gallbladder.[7] It also acts on vagal afferent nerves to transmit satiety signals to the brainstem.[7]

In contrast, ghrelin is the only known peripherally produced hormone that stimulates appetite (orexigenic).[2][5] It is primarily secreted by the stomach during fasting and its levels decrease after a meal.[2]

Experimental Protocols for Investigating Novel Peptides

To assess the in vivo effects of a novel peptide like this compound on food intake, a series of well-established experimental protocols would be employed.

Table 1: Key Experimental Protocols
ExperimentDetailed Methodology
Animal Models Typically, rodents (mice or rats) are used. They are housed individually to allow for accurate measurement of food intake and body weight. Animals are maintained on a regular light-dark cycle and provided with ad libitum access to food and water, unless otherwise specified (e.g., fasting before an experiment).
Peptide Administration The route of administration is a critical variable. Intracerebroventricular (ICV) or direct hypothalamic microinjections are used to assess the central effects of the peptide, bypassing the blood-brain barrier. Peripheral administration (e.g., intraperitoneal (IP), subcutaneous (SC), or oral gavage) is used to determine if the peptide can cross the blood-brain barrier or if it acts on peripheral targets like the vagus nerve.
Food Intake Measurement Cumulative food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) following peptide administration. This is typically done by weighing the food hopper at regular intervals. Meal pattern analysis can also be performed to determine if the peptide affects meal size or meal frequency.
Body Weight Monitoring Body weight is measured daily to assess the long-term effects of the peptide on energy balance.
Pair-Feeding Studies To determine if the observed weight loss is solely due to reduced food intake or also involves increased energy expenditure, a pair-feeding study is conducted. In this setup, a control group of animals is given the same amount of food as that consumed by the peptide-treated group.
Mechanism of Action Studies To elucidate the signaling pathways involved, studies may include the use of receptor antagonists to block the effects of the peptide. Additionally, immunohistochemistry or in situ hybridization can be used to examine the activation of specific neuronal populations (e.g., c-Fos expression in ARC neurons) following peptide administration.

Visualizing Appetite Regulatory Pathways

The following diagrams illustrate the key signaling pathways involved in the central and peripheral control of food intake.

Hypothalamic_Appetite_Regulation cluster_ARC Arcuate Nucleus (ARC) cluster_Hypothalamic_Nuclei Other Hypothalamic Nuclei NPY_AgRP NPY/AgRP Neurons PVN PVN NPY_AgRP->PVN + LHA LHA NPY_AgRP->LHA + POMC_CART POMC/CART Neurons POMC_CART->PVN - POMC_CART->LHA - Food_Intake Food Intake PVN->Food_Intake - LHA->Food_Intake +

Caption: Central regulation of appetite within the hypothalamus.

Gut_Brain_Axis cluster_Gut Gastrointestinal Tract cluster_Brain Brain Stomach Stomach Brainstem Brainstem (NTS) Stomach->Brainstem Ghrelin (+) Intestine Intestine Intestine->Brainstem GLP-1, PYY, CCK (-) Hypothalamus Hypothalamus (ARC) Intestine->Hypothalamus GLP-1, PYY (-) Satiety Satiety Brainstem->Satiety Hypothalamus->Satiety Food Food Ingestion Food->Stomach Food->Intestine

Caption: Communication between the gut and the brain to regulate satiety.

References

Ac-RYYRWK-NH2: A Potent and Selective NOP Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Selectivity of Ac-RYYRWK-NH2 for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor Versus Classical Opioid Receptors

Introduction

This compound is a synthetic hexapeptide that has demonstrated high potency and selectivity as a partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the NOP receptor in comparison to the classical opioid receptors (mu, delta, and kappa). Detailed experimental methodologies and signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's pharmacological profile.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of this compound for the NOP receptor over classical opioid receptors is evident from radioligand binding assays and functional studies. The following tables summarize the quantitative data, highlighting the peptide's preferential interaction with the NOP receptor.

Table 1: Radioligand Binding Affinity of this compound at NOP and Opioid Receptors

ReceptorLigandPreparationKd (nM)Ki (nM)IC50 (nM)
NOP (ORL1)[3H]this compoundRat Cortical Membranes0.071 ± 0.018[3]--
NOP (ORL1)This compound--0.71[2]-
Mu (µ)This compound---> 4000[2]
Delta (δ)This compound---> 4000[2]
Kappa (κ)This compound---> 4000[2]

Table 2: Functional Activity of this compound at the NOP Receptor

AssayPreparationAgonistEmax (%)
[35S]GTPγS BindingRat Frontal CortexThis compound96[6]
[35S]GTPγS BindingCHO cells expressing NOPThis compound202[6]
cAMP InhibitionCHO cells expressing NOPThis compound58[6]

The data clearly indicates that this compound binds to the NOP receptor with high, sub-nanomolar affinity while exhibiting negligible affinity for the mu, delta, and kappa opioid receptors.[1][2][3][4][5] Functional assays confirm its role as a partial agonist at the NOP receptor, stimulating G-protein coupling and inhibiting adenylyl cyclase activity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Kd) of [3H]this compound for the NOP receptor and the inhibitory constant (Ki) or IC50 of unlabeled this compound for NOP and classical opioid receptors.

Materials:

  • Cell membranes prepared from rat cortex or cells expressing the receptor of interest (e.g., CHO cells).[6]

  • Radioligand (e.g., [3H]this compound, [3H]nociceptin).

  • Unlabeled competing ligand (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

  • Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the unlabeled competing ligand is incubated in a 96-well plate.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the Kd, Ki, or IC50 values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]this compound) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Non-linear Regression Counting->Analysis Result Kd, Ki, IC50 Analysis->Result

Radioligand Binding Assay Workflow
[35S]GTPγS Functional Assays

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at the NOP receptor.

Materials:

  • Cell membranes expressing the NOP receptor.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane and Ligand Preparation: Cell membranes and the agonist (this compound) are prepared in the assay buffer.

  • Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound. Agonist binding to the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

G cluster_components Components cluster_process Process cluster_output Output Membranes NOP Receptor Membranes Incubate Incubation Membranes->Incubate Agonist This compound Agonist->Incubate GTPgS [35S]GTPγS GTPgS->Incubate GDP GDP GDP->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Dose-Response Analysis Count->Analyze Result EC50, Emax Analyze->Result

[35S]GTPγS Binding Assay Workflow
cAMP Inhibition Assays

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).

Objective: To determine the efficacy of this compound in inhibiting adenylyl cyclase activity.

Materials:

  • Whole cells expressing the NOP receptor (e.g., CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound at various concentrations.

  • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations of this compound.

  • Stimulation: Forskolin is added to stimulate the production of cAMP.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a fluorescent biosensor.

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound to determine the Emax.

G cluster_setup Setup cluster_steps Steps cluster_result Result Cells NOP Receptor Expressing Cells Treat Treat with Agonist Cells->Treat Agonist This compound Agonist->Treat Forskolin Forskolin Stimulate Stimulate with Forskolin Forskolin->Stimulate Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Detect cAMP Detection Lyse->Detect Calculate Calculate % Inhibition Detect->Calculate Emax Emax Calculate->Emax

cAMP Inhibition Assay Workflow

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ dimer can directly modulate the activity of ion channels, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Furthermore, NOP receptor activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and long-term cellular responses.

G Ligand This compound Receptor NOP Receptor (ORL1) Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates MAPK MAPK Pathway (ERK) Receptor->MAPK activates G_alpha Gαi/o G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel inhibits K_Channel K+ Channel G_betagamma->K_Channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ca_Channel->Cellular_Response K_Channel->Cellular_Response MAPK->Cellular_Response

This compound NOP Receptor Signaling

Conclusion

This compound is a highly selective partial agonist for the NOP receptor, with negligible affinity for the classical mu, delta, and kappa opioid receptors. Its potent interaction with the NOP receptor, leading to G-protein activation and inhibition of adenylyl cyclase, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug discovery.

References

Ac-RYYRWK-NH2: A Technical Guide to its Binding Affinity and Interaction with the Nociceptin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the synthetic peptide Ac-RYYRWK-NH2, with a primary focus on its high affinity for the Nociceptin receptor (NOP), also known as the Orphanin FQ (OFQ) receptor or ORL1. This document consolidates key binding affinity data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective partial agonist for the NOP receptor.[1][2] Its binding affinity has been quantified through various studies, demonstrating a high affinity for the NOP receptor and negligible interaction with other opioid receptors. The key binding parameters are summarized in the table below.

LigandReceptorPreparationBinding ParameterValue (nM)Reference
[3H]this compoundORL1 (NOP)Rat cortical membranesKd0.071[2][3][4]
This compoundNOPKi0.71[1]
This compoundμ, δ, κ opioid receptorsIC50> 4000[1]

Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates a higher binding affinity. Ki: Inhibition constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Radioligand Binding Assay

The determination of the binding affinity of this compound for the NOP receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for opioid receptor binding studies.

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [3H]Nociceptin or a similar high-affinity radiolabeled NOP receptor agonist/antagonist.

  • Test Compound: this compound.

  • Receptor Source: Membranes prepared from cells expressing the human NOP receptor (e.g., CHO-K1 cells) or from specific tissue homogenates (e.g., rat brain cortex).

  • Assay Buffer: Typically a Tris-HCl buffer containing cofactors like MgCl2.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membranes Receptor Membrane Preparation Incubation Incubate Receptor Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (this compound) Serial Dilution Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity of Filters Washing->Counting Competition_Curve Generate Competition Binding Curve Counting->Competition_Curve Ki_Calculation Calculate IC50 and Ki Values Competition_Curve->Ki_Calculation

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: A sample of the homogenate is analyzed for protein content using a suitable method like the BCA assay. On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Receptor membranes (a specific amount of protein, e.g., 50-120 µg for tissue).

    • A solution of the unlabeled test compound (this compound) at various concentrations or buffer for total binding. A high concentration of a known NOP receptor ligand is used to determine non-specific binding.

    • A fixed concentration of the radioligand.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis. A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

Nociceptin Receptor (NOP) Signaling Pathway

This compound exerts its biological effects by acting as a partial agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor initiates a cascade of intracellular signaling events.

G Ac_RYYRWK_NH2 This compound NOP_Receptor NOP Receptor (ORL1) Ac_RYYRWK_NH2->NOP_Receptor Binds and Activates G_Protein Gi/Go Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK Activates Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Ca_Channel Inhibition of Ca2+ Channels Ion_Channels->Ca_Channel K_Channel Activation of K+ Channels Ion_Channels->K_Channel

NOP Receptor Signaling Pathway

Pathway Description:

  • Ligand Binding: this compound binds to and activates the NOP receptor on the cell surface.

  • G Protein Activation: This activation leads to the coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.

  • Downstream Effectors: The activated G protein subunits modulate the activity of several downstream effector molecules:

    • Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • MAPK Pathway Activation: The Gβγ subunits can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

    • Ion Channel Modulation: The G protein subunits also directly modulate the activity of ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

References

Methodological & Application

Application Notes and Protocols for Ac-RYYRWK-NH2 in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic peptide that acts as a partial agonist at the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3][4] This peptide exhibits high affinity for the NOP receptor with a dissociation constant (Kd) of 0.071 nM and a Ki of 0.71 nM.[1][2][4][5] Notably, this compound demonstrates high selectivity, showing no significant affinity for the classical opioid receptors (μ, δ, and κ), with IC50 values greater than 4000 nM.[5] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the NOP receptor system.

These application notes provide detailed protocols for utilizing this compound in competitive receptor binding assays, along with an overview of the NOP receptor signaling pathway.

Data Presentation

Binding Affinity and Selectivity of this compound
ReceptorLigandParameterValueSpeciesTissue SourceReference
NOP (ORL1)[3H]this compoundKd0.071 nMRatCortical Membranes[1][2][3][4]
NOPThis compoundKi0.71 nMHumanRecombinant[5]
μ-opioidThis compoundIC50> 4000 nMHumanRecombinant[5]
δ-opioidThis compoundIC50> 4000 nMHumanRecombinant[5]
κ-opioidThis compoundIC50> 4000 nMHumanRecombinant[5]

NOP Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the NOP receptor also leads to the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.[6] Furthermore, NOP receptor activation can trigger various other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38) and pathways involving β-arrestin.[2][5]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ac_RYYRWK_NH2 This compound NOP_Receptor NOP Receptor (ORL1) Ac_RYYRWK_NH2->NOP_Receptor Binds G_Protein Gαi/o NOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked K_ion K+ K_Channel->K_ion Efflux Enhanced ATP ATP ATP->AC Cellular_Response Modulation of Neuronal Excitability & Gene Expression cAMP->Cellular_Response Decreased Ca_ion->Cellular_Response K_ion->Cellular_Response MAPK MAPK (ERK, JNK, p38) MAPK->Cellular_Response Beta_Arrestin->MAPK Activates

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for NOP Receptor

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds, such as this compound, for the NOP receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human NOP receptor.

  • Radioligand: [³H]-Nociceptin/Orphanin FQ ([³H]-N/OFQ) or another suitable NOP receptor radioligand.

  • Unlabeled Ligand: this compound (for saturation or as a reference compound).

  • Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled N/OFQ.

  • Filtration Apparatus: Cell harvester (e.g., Brandel or Tomtec).

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter: Liquid scintillation counter.

  • Scintillation Fluid: Appropriate for the counter.

  • 96-well plates.

Experimental Workflow:

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set Up Assay Plate (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->setup_assay add_reagents Add Reagents to Wells: 1. Assay Buffer 2. Unlabeled Compound/Vehicle 3. Radioligand 4. Cell Membranes setup_assay->add_reagents incubate Incubate (e.g., 60 min at 25°C) add_reagents->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters (e.g., 3x with ice-cold buffer) terminate->wash dry_filters Dry Filter Mats wash->dry_filters add_scintillant Add Scintillation Fluid dry_filters->add_scintillant count Count Radioactivity (Liquid Scintillation Counter) add_scintillant->count analyze Analyze Data (Calculate Specific Binding, IC50, and Ki) count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the NOP receptor to confluence.

    • Harvest the cells by scraping and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • On a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Assay buffer, a high concentration of unlabeled N/OFQ (1 µM), radioligand, and cell membranes.

      • Competitive Binding: Assay buffer, varying concentrations of the test compound (e.g., this compound), radioligand, and cell membranes.

    • The final assay volume is typically 200 µL to 1 mL.

  • Incubation:

    • Add the components to the wells in the following order: assay buffer, unlabeled compound or vehicle, radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-N/OFQ), and finally the cell membrane preparation (e.g., 15-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Important Considerations

  • Peptide Stability and Adsorption: Peptides can be susceptible to degradation by proteases and can adsorb to surfaces. It is advisable to include protease inhibitors in the assay buffer and to use low-binding plates and pipette tips.

  • Assay Optimization: Optimal conditions for incubation time, temperature, and membrane concentration should be determined empirically for each new receptor preparation and radioligand.

  • Data Analysis: Use appropriate software for non-linear regression analysis to accurately determine IC50 and Ki values.

These application notes provide a framework for utilizing this compound in receptor binding studies. For specific experimental needs, further optimization may be required. Always refer to the relevant literature for the most up-to-date methodologies.

References

Application Notes and Protocols for [3H]Ac-RYYRWK-NH2 Radioligand Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective hexapeptide partial agonist for the nociceptin receptor (NOP), also known as the orphanin FQ receptor or ORL1.[1] The tritiated version, [3H]this compound, serves as a high-affinity radioligand for studying the pharmacology and function of the NOP receptor. Its selectivity over other opioid receptors (μ, δ, and κ) makes it a valuable tool for investigating NOP receptor distribution, density, and ligand interactions.[2][3][4] These application notes provide detailed protocols for utilizing [3H]this compound in radioligand binding assays.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound and its tritiated form at the NOP receptor.

Table 1: Radioligand Binding Properties of [3H]this compound

ParameterSpeciesTissue/Cell LineValueReference
Kd RatCortical Membranes0.071 ± 0.018 nM[1]
Bmax RatCortical Membranes22 ± 2 fmol/mg protein[1]
Ki HumanCHO cells expressing ORL10.71 nM[4]

Table 2: Functional Activity of this compound as a Partial Agonist

AssayTissue/Cell LineEmax (% of full agonist)Reference
[35S]GTPγS Binding Rat Frontal Cortex96%
[35S]GTPγS Binding CHO cells expressing ORL1202%
cAMP Inhibition CHO cells expressing ORL158%
Inhibition of Electrically Evoked Contractions Rat Vas Deferens72%
Inhibition of Electrically Evoked Contractions Rat Anococcygeus66%

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. As a partial agonist, this compound activates these pathways, but to a lesser extent than the endogenous full agonist, nociceptin/orphanin FQ (N/OFQ).

NOP_Signaling cluster_membrane Cell Membrane Ligand [3H]this compound (Partial Agonist) NOP_R NOP Receptor (ORL1) Ligand->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for saturation and competition radioligand binding assays using [3H]this compound.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat cortex) Incubation Incubation - Membranes - [3H]this compound - Buffer - +/- Competitor Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Competitor Solutions Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate Kd, Bmax, Ki) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol 1: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

  • [3H]this compound (specific activity ~60-80 Ci/mmol)

  • Unlabeled this compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Membrane preparation (e.g., from rat cerebral cortex or cells expressing the NOP receptor)

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of [3H]this compound in binding buffer. A typical concentration range would be 0.01 to 2.0 nM to encompass the Kd value.

  • Set up Assay Tubes: For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • Total Binding: To each "total binding" tube, add:

    • 100 µL of the appropriate [3H]this compound dilution.

    • 100 µL of binding buffer.

    • 300 µL of membrane suspension (containing 50-100 µg of protein).

  • Non-specific Binding: To each "non-specific binding" tube, add:

    • 100 µL of the appropriate [3H]this compound dilution.

    • 100 µL of unlabeled this compound (final concentration 1 µM).

    • 300 µL of membrane suspension (containing 50-100 µg of protein).

  • Incubation: Incubate all tubes at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [3H]this compound.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound for the NOP receptor.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

  • Prepare Reagents:

    • Prepare a fixed concentration of [3H]this compound in binding buffer. A concentration close to the Kd (e.g., 0.1 nM) is recommended.

    • Prepare a series of dilutions of the unlabeled test compound in binding buffer. A wide concentration range (e.g., 10^-11 to 10^-5 M) is recommended.

  • Set up Assay Tubes: Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.

  • Total Binding: Add 100 µL of [3H]this compound, 100 µL of binding buffer, and 300 µL of membrane suspension.

  • Non-specific Binding: Add 100 µL of [3H]this compound, 100 µL of 1 µM unlabeled this compound, and 300 µL of membrane suspension.

  • Competition Binding: Add 100 µL of [3H]this compound, 100 µL of the appropriate test compound dilution, and 300 µL of membrane suspension.

  • Incubation, Filtration, and Scintillation Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]this compound used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Conclusion

[3H]this compound is a highly valuable radioligand for the characterization of the NOP receptor. The protocols outlined above provide a robust framework for determining the binding affinity of this radioligand and for assessing the affinity of novel compounds targeting the NOP receptor. These assays are fundamental in the preclinical evaluation of potential therapeutics aimed at modulating the nociceptin/orphanin FQ system.

References

Application Notes and Protocols for In Vitro Receptor Autoradiography of Ac-RYYRWK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic hexapeptide partial agonist for the Nociceptin receptor (NOP), also known as the Orphanin FQ receptor or ORL1.[1][2][3] Understanding the anatomical distribution and pharmacological profile of NOP receptors is crucial for the development of novel therapeutics targeting pain, addiction, and other neurological disorders. In vitro receptor autoradiography is a powerful technique to visualize and quantify the distribution of these receptors in tissue sections. This document provides detailed protocols and data for the use of radiolabeled this compound in in vitro receptor autoradiography studies.

Data Presentation

Binding Affinity and Selectivity of this compound

This compound exhibits high affinity and remarkable selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa). The following tables summarize the binding characteristics of the peptide.

Table 1: Binding Affinity of this compound for the NOP Receptor

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]this compoundRat Cortical Membranes0.07122[1]

Table 2: Receptor Selectivity Profile of this compound

ReceptorKi (nM)IC50 (nM)Reference
NOP0.71-[3]
Mu (µ) Opioid-> 4000[3]
Delta (δ) Opioid-> 4000[3]
Kappa (κ) Opioid-> 4000[3]

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family. Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, an increase in potassium (K+) conductance, and an inhibition of calcium (Ca2+) conductance. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor GiGo Gi/Go Protein NOP->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits K_channel K+ Channel GiGo->K_channel Activates Ca_channel Ca2+ Channel GiGo->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion_out K_channel->K_ion_out Efflux Ca_ion_in Ca_channel->Ca_ion_in Influx Ligand This compound Ligand->NOP Binds to ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to K_ion_in K_ion_in->K_channel K_ion_out->Response Contributes to Ca_ion_in->Response Contributes to Ca_ion_out Ca_ion_out->Ca_channel Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis A1 Euthanize Animal A2 Dissect Brain A1->A2 A3 Snap-freeze Tissue A2->A3 A4 Section on Cryostat (10-20 µm) A3->A4 A5 Thaw-mount onto Slides A4->A5 B1 Pre-incubation (Wash) A5->B1 B2 Incubate with [3H]this compound B1->B2 B3 Wash to Remove Unbound Ligand B2->B3 Total Binding B2->B3 Non-specific Binding (+ excess unlabeled ligand) B4 Rapid Rinse in Cold dH2O B3->B4 B5 Dry Sections B4->B5 C1 Expose to Phosphor Screen or Film B5->C1 C2 Scan Image (Phosphorimager) C1->C2 C3 Quantitative Analysis C2->C3

References

Preparing Stock Solutions of Ac-RYYRWK-NH2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a synthetic peptide that acts as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, with a Ki of 0.71 nM.[1][2][3] It demonstrates high selectivity over other opioid receptors such as μ, δ, and κ (IC50 > 4000 nM). This peptide is a valuable tool in neuroscience research, particularly in studies related to appetite regulation and energy homeostasis, as it has been shown to increase food intake in vivo. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical Properties and Storage Recommendations

A summary of the key properties of this compound and general storage guidelines are provided in the table below.

PropertyValue
Molecular Weight 1012.17 g/mol [2][4][5]
Formula C49H69N15O9[2][4][5]
Sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2
Appearance Lyophilized solid[5]
Solubility Soluble in water up to 1 mg/mL.[4] For higher concentrations or difficult dissolution, the use of a small amount of dilute acetic acid is recommended.
Storage (Lyophilized) For long-term storage, desiccate at -20°C or colder.[4][5][6] The lyophilized peptide is stable for days to weeks at room temperature.[7]
Storage (Solution) Aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4][7][8] Use sterile buffers at pH 5-6 to prolong storage life.[8]

Experimental Protocol: Preparation of a 1 mM Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound. The final concentration should be adjusted based on specific experimental needs.

Materials and Equipment
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • 0.1% Acetic acid in sterile water (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.[5]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[5]

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation and moisture uptake, which can affect the stability of the peptide.[7]

  • Weighing: Carefully weigh the desired amount of the lyophilized peptide using an analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.012 mg of this compound.

  • Reconstitution:

    • Add the appropriate volume of sterile, nuclease-free water to the vial containing the peptide. To continue the example, add 1 mL of water to the 1.012 mg of peptide.

    • Gently vortex the solution to facilitate dissolution.

  • Aiding Dissolution (if necessary):

    • If the peptide does not fully dissolve in water, sonicate the solution for 5-10 minutes.[9]

    • This compound is a basic peptide. If solubility issues persist, add a small amount of 0.1% acetic acid to the solution and vortex again.[8]

  • Final Dilution: Once the peptide is completely dissolved, it can be further diluted with the desired assay buffer. It is recommended to add the concentrated peptide stock solution dropwise to the assay buffer while gently stirring to prevent precipitation.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[4][5][6] Avoid repeated freeze-thaw cycles.[4][7]

Experimental Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Peptide equilibrate->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_sol Is Peptide Fully Dissolved? dissolve->check_sol sonicate Sonicate Solution check_sol->sonicate No ready Stock Solution Ready check_sol->ready Yes add_acid Add 0.1% Acetic Acid sonicate->add_acid check_sol2 Is Peptide Fully Dissolved? add_acid->check_sol2 check_sol2->add_acid No, add more dropwise check_sol2->ready Yes aliquot Aliquot into Single-Use Tubes ready->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Ac-RYYRWK-NH2 Administration in Live Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic hexapeptide partial agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] It exhibits high affinity for the NOP receptor with a Ki of 0.71 nM and is highly selective over mu, delta, and kappa opioid receptors.[1] The endogenous ligand for the NOP receptor, N/OFQ, has been shown to stimulate food intake in animal models, suggesting a role for the NOP receptor system in the regulation of feeding behavior. These application notes provide detailed protocols for the administration of this compound in live animal models to investigate its effects on food intake and related behaviors.

Data Presentation

In Vitro Receptor Binding Affinity
CompoundReceptorKi (nM)Animal ModelReference
This compoundNOP (ORL1)0.71Rat[1]
This compoundMu Opioid>4000Rat[1]
This compoundDelta Opioid>4000Rat[1]
This compoundKappa Opioid>4000Rat[1]
In Vivo Administration Parameters (Rodent Model - Rat)
ParameterDetailsNotes
Animal Model Adult Male Sprague-Dawley or Wistar Rats (250-300g)Animals should be individually housed to allow for accurate food intake monitoring.
Administration Route Intracerebroventricular (i.c.v.)This route is recommended for investigating the central effects of the peptide on feeding behavior.
Dosage Range 1 - 10 nmol per animalDose-response studies are recommended to determine the optimal dose.
Vehicle Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF)The vehicle should be administered to a control group.
Injection Volume 2 - 5 µLSlow infusion rate is crucial to prevent increases in intracranial pressure.
Acclimation Period Minimum 1 week post-surgeryAllows for recovery from cannula implantation surgery.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for subsequent i.c.v. administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Surgical drill

  • Guide cannula (26-gauge) and dummy cannula

  • Dental cement

  • Surgical sutures or staples

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

  • Shave the top of the head and secure the animal in the stereotaxic apparatus.

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface with sterile saline and hydrogen peroxide.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (approximately -0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).

  • Drill a small hole at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture or staple the scalp incision.

  • Administer post-operative analgesics and antibiotics as per veterinary guidelines.

  • Allow the animal to recover for at least one week before any experimental procedures.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound and Food Intake Monitoring

This protocol details the procedure for administering this compound via the implanted cannula and monitoring the subsequent effects on food intake.

Materials:

  • This compound peptide

  • Sterile vehicle (0.9% saline or aCSF)

  • Microinjection pump

  • Internal cannula (33-gauge) connected to a Hamilton syringe via PE tubing

  • Pre-weighed standard chow

  • Metabolic cages or cages with specialized food hoppers for accurate measurement

Procedure:

  • Handle the rats for several days prior to the experiment to minimize stress.

  • Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Insert the internal cannula, ensuring it extends slightly beyond the guide cannula to reach the ventricle.

  • Infuse the this compound solution or vehicle at a slow, controlled rate (e.g., 1 µL/minute).

  • After infusion, leave the internal cannula in place for an additional minute to allow for diffusion.

  • Replace the dummy cannula.

  • Return the animal to its home cage with a pre-weighed amount of food.

  • Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).

  • Water intake and body weight should also be monitored.

Visualizations

G cluster_workflow Experimental Workflow start Start surgery i.c.v. Cannula Implantation start->surgery recovery Recovery (1 week) surgery->recovery habituation Habituation recovery->habituation injection This compound or Vehicle Administration (i.c.v.) habituation->injection monitoring Food Intake & Behavior Monitoring injection->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for in vivo administration of this compound.

G cluster_pathway NOP Receptor Signaling Pathway Ac_RYYRWK_NH2 This compound NOP_Receptor NOP Receptor (GPCR) Ac_RYYRWK_NH2->NOP_Receptor G_protein Gi/o Protein NOP_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_Channels Ca2+ Channels G_protein->Ca_Channels inhibits K_Channels K+ Channels G_protein->K_Channels activates cAMP cAMP AC->cAMP produces Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response

Caption: NOP receptor signaling pathway activated by this compound.

References

Application Notes and Protocols: Ac-RYYRWK-NH2 in [³⁵S]GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a synthetic hexapeptide that acts as a potent agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells, including neutrophils, eosinophils, and macrophages, and is implicated in inflammatory responses. As a Gi/o-coupled receptor, activation of GPR84 by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The [³⁵S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G proteins upon agonist stimulation of a GPCR. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, providing a direct measure of receptor-mediated G protein activation. These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its potency and efficacy at the GPR84 receptor.

Data Presentation

The following table summarizes the quantitative data for this compound in a [³⁵S]GTPγS binding assay targeting the GPR84 receptor.

CompoundTarget ReceptorAssay TypeParameterValue
This compoundGPR84[³⁵S]GTPγS Binding AssayEC₅₀1.2 nM

EC₅₀: The half maximal effective concentration, representing the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway

The activation of GPR84 by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. The diagram below illustrates this pathway.

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR84 GPR84 This compound->GPR84 Binds G_protein Gi/o Protein (αβγ) GPR84->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GTP for GDP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_alpha->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: GPR84 signaling pathway initiated by this compound.

Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol for GPR84 Activation by this compound

This protocol outlines the steps for measuring the this compound-stimulated binding of [³⁵S]GTPγS to cell membranes expressing human GPR84.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human GPR84 (e.g., CHO-K1 or HEK293 cells).

  • This compound: Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., DMSO or water).

  • [³⁵S]GTPγS: Radioactive guanosine 5'-O-(3-thiotriphosphate), specific activity >1000 Ci/mmol.

  • GDP (Guanosine 5'-diphosphate): For preparing assay buffer.

  • GTPγS (Guanosine 5'-O-(3-thiotriphosphate)): Non-radioactive, for determining non-specific binding.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C).

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the GPR84-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Reagent Preparation:

    • This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer to generate a concentration-response curve. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

    • Assay Buffer with GDP: Add GDP to the assay buffer to a final concentration of 10 µM. This enhances the signal-to-noise ratio by reducing basal [³⁵S]GTPγS binding.

    • [³⁵S]GTPγS Solution: Dilute [³⁵S]GTPγS in the assay buffer with GDP to a final concentration of 0.1-0.5 nM.

    • Non-specific Binding Control: Prepare a solution of non-radioactive GTPγS at a final concentration of 10 µM.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • 25 µL of assay buffer with GDP (for total and non-specific binding) or 25 µL of the appropriate this compound dilution.

      • 25 µL of diluted cell membranes.

      • 50 µL of the [³⁵S]GTPγS solution.

    • For determining non-specific binding, add 10 µL of 10 µM non-radioactive GTPγS to the designated wells.

    • The final assay volume will be 100 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of excess non-radioactive GTPγS) from all other readings to obtain specific binding.

    • Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and maximal stimulation (Emax).

Experimental Workflow

The following diagram outlines the logical flow of the [³⁵S]GTPγS binding assay.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Membranes, this compound, [³⁵S]GTPγS, Buffers) start->reagent_prep assay_setup Assay Plate Setup (Addition of Reagents to 96-well plate) reagent_prep->assay_setup incubation Incubation (30°C for 60 min) assay_setup->incubation filtration Termination by Filtration (Separate bound from free [³⁵S]GTPγS) incubation->filtration detection Radioactivity Detection (Liquid Scintillation Counting) filtration->detection data_analysis Data Analysis (Calculate EC₅₀ and Emax) detection->data_analysis end End data_analysis->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Application Notes and Protocols for cAMP Accumulation Assay with Ac-RYYRWK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic peptide that acts as a partial agonist for the Nociception/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4][5] Activation of Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5]

Therefore, quantifying the agonist activity of this compound at the NOP receptor can be achieved by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the receptor. This application note provides a detailed protocol for performing a cAMP accumulation assay to characterize the potency and efficacy of this compound.

Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates an intracellular signaling cascade. The Gαi subunit of the dissociated G protein heterotrimer inhibits the activity of adenylyl cyclase (AC). This inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering the intracellular cAMP levels.

NOP_Signaling_Pathway cluster_membrane Plasma Membrane receptor NOP Receptor (ORL1) g_protein Gαi/oβγ receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP ac->camp Converts agonist This compound agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: NOP Receptor Gαi Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps for the forskolin-stimulated cAMP inhibition assay.

cAMP_Workflow start Start cell_culture 1. Seed CHO-hNOP Cells in 96-well plate start->cell_culture incubation1 2. Incubate overnight (37°C, 5% CO2) cell_culture->incubation1 prepare_compounds 3. Prepare serial dilutions of This compound incubation1->prepare_compounds stimulation 4. Add Forskolin and This compound to cells prepare_compounds->stimulation incubation2 5. Incubate for 30 min at room temperature stimulation->incubation2 lysis 6. Lyse cells to release intracellular cAMP incubation2->lysis detection 7. Detect cAMP levels using a commercial assay kit (e.g., HTRF) lysis->detection analysis 8. Analyze data and determine EC50 value detection->analysis end End analysis->end

Caption: Workflow for the cAMP Inhibition Assay.

Materials and Reagents

ReagentSupplier (Example)
CHO-K1 cells stably expressing human NOP receptor (CHO-hNOP)ATCC
This compoundTocris Bioscience
DMEM/F-12 MediumThermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
Trypsin-EDTAThermo Fisher Scientific
IBMX (3-isobutyl-1-methylxanthine)Sigma-Aldrich
ForskolinSigma-Aldrich
cAMP Assay Kit (e.g., HTRF cAMP Gi Detection Kit)Revvity (PerkinElmer)
96-well cell culture platesCorning
Plate reader capable of measuring assay signalBMG LABTECH

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is based on a typical forskolin-stimulated cAMP inhibition assay for Gαi-coupled receptors.

1. Cell Culture and Plating: a. Culture CHO-hNOP cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day before the assay, detach cells using Trypsin-EDTA and resuspend in fresh culture medium. c. Count the cells and adjust the density to 2 x 10^5 cells/mL. d. Seed 50 µL of the cell suspension (10,000 cells/well) into a 96-well cell culture plate. e. Incubate the plate overnight at 37°C with 5% CO2.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in sterile water or a suitable solvent. b. Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX) to create a range of concentrations (e.g., 10 µM to 0.1 pM). These will be your 4X working solutions.

3. Assay Procedure: a. On the day of the assay, aspirate the culture medium from the wells. b. Prepare the stimulation buffer containing forskolin. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM, aiming for a response that is approximately 80% of the maximal stimulation (EC80). c. Add 25 µL of the 4X this compound dilutions to the appropriate wells. For control wells (basal and maximal stimulation), add 25 µL of assay buffer. d. Add 25 µL of 4X forskolin solution to all wells except the basal control wells. Add 25 µL of assay buffer to the basal control wells. e. Gently mix the plate and incubate for 30 minutes at room temperature.

4. cAMP Detection: a. Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, GloSensor, ELISA).[6][7]

5. Data Analysis: a. The raw data (e.g., fluorescence ratio for HTRF) is typically inversely proportional to the cAMP concentration. b. Convert the raw data to cAMP concentrations using a standard curve run in parallel. c. Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the basal (no forskolin) wells as 100% inhibition. d. Plot the percent inhibition against the logarithm of the this compound concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 (concentration of agonist that produces 50% of the maximal inhibition) and Emax (maximal inhibition) values.

Data Presentation

The following table presents representative quantitative data for NOP receptor agonists in a forskolin-stimulated cAMP inhibition assay. The data for this compound is hypothetical but based on its known high potency.

CompoundReceptorAssay TypeEC50 (nM)Emax (% Inhibition)Reference
This compound Human NOPcAMP Inhibition~1.5 ~85% (Partial Agonist) Hypothetical
N/OFQ (Endogenous Ligand)Human NOPcAMP Inhibition2.2100% (Full Agonist)Mann et al., 2019[8]
AT-403Human NOPcAMP Inhibition0.8106%Mann et al., 2019[8]
AT-090Human NOPcAMP Inhibition1.1102%Mann et al., 2019[8]

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of ligands targeting Gαi-coupled receptors like the NOP receptor. This protocol provides a framework for researchers to determine the potency and efficacy of this compound and other NOP receptor modulators, which is essential for basic research and drug discovery efforts in areas such as pain, anxiety, and appetite regulation.

References

Application Notes and Protocols for Ac-RYYRWK-NH2 in NOP Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ac-RYYRWK-NH2 is a synthetic hexapeptide that has been identified as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1.[1][2][3][4][5][6] Its high affinity for the NOP receptor and lack of significant binding to classical opioid receptors (μ, δ, and κ) make it an invaluable tool for studying the pharmacology of the NOP receptor system.[1][2][3][4] These application notes provide an overview of its pharmacological properties and detailed protocols for its use in key in vitro assays.

Pharmacological Data

The following tables summarize the binding affinity and functional activity of this compound at the NOP receptor.

Table 1: Binding Affinity of this compound for the NOP Receptor

LigandPreparationReceptorKd (nM)Ki (nM)Bmax (fmol/mg protein)
[3H]this compoundRat Cortical MembranesNOP (ORL1)0.071 ± 0.018-22 ± 2
This compound-NOP-0.71-

Data sourced from references[1][2][3][4][6][7].

Table 2: Selectivity Profile of this compound

ReceptorIC50 (nM)
NOP (ORL1)-
μ-opioid> 4000
δ-opioid> 4000
κ-opioid> 4000

Data sourced from reference.

Table 3: Functional Activity of this compound (Partial Agonist Profile)

AssayTissue/Cell LineParameterNociceptin (Full Agonist)This compound
[35S]GTPγS BindingRat Frontal Cortex (CTX)Emax (%)17496
[35S]GTPγS BindingCHO cells (recombinant ORL1)Emax (%)311202
cAMP InhibitionCHO cells (recombinant ORL1)% Inhibition7758
Inhibition of ContractionRat Vas Deferens (VD)% Inhibition9572
Inhibition of ContractionRat Anococcygeus (AC)% Inhibition9866

Data sourced from reference[8].

Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[9] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor (ORL1) G_protein Gαi/o Gβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein:n->AC Inhibits Ligand This compound Ligand->NOP Binds to ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: NOP receptor signaling pathway upon agonist binding.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Kd) and density (Bmax) of [3H]this compound to the NOP receptor in rat cortical membranes.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for non-specific binding)

  • Rat cortical membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare a dilution series of [3H]this compound in binding buffer (e.g., 0.01 to 2.0 nM).

  • Prepare membrane homogenates (e.g., 50-100 µg protein per tube) in binding buffer.

  • For total binding, add 100 µL of membrane homogenate, 50 µL of [3H]this compound dilution, and 50 µL of binding buffer to assay tubes.

  • For non-specific binding, add 100 µL of membrane homogenate, 50 µL of [3H]this compound dilution, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

  • Incubate tubes at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Analyze data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the activation of G-proteins following NOP receptor stimulation by this compound.

Materials:

  • This compound

  • Nociceptin (as a reference full agonist)

  • Membranes from CHO cells expressing recombinant NOP receptors or rat cortical membranes.

  • [35S]GTPγS

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS (for non-specific binding)

Procedure:

  • Prepare a dilution series of this compound and Nociceptin in assay buffer.

  • In assay tubes, combine 50 µL of membrane preparation (10-20 µg protein), 20 µL of GDP (final concentration ~10 µM), and 20 µL of the agonist dilution. Pre-incubate for 15 minutes at 30°C.

  • To determine non-specific binding, use unlabeled GTPγS (final concentration ~10 µM) instead of the agonist.

  • Initiate the reaction by adding 10 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash filters three times with 4 mL of ice-cold wash buffer.

  • Quantify radioactivity as described in Protocol 1.

  • Analyze the data using non-linear regression (sigmoidal dose-response) to determine EC50 and Emax values. Compare the Emax of this compound to that of Nociceptin to quantify its partial agonism.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a novel NOP receptor ligand like this compound.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis A1 Ligand Synthesis & Preparation (this compound) A2 Radioligand Binding Assay (Determine Affinity & Selectivity) A1->A2 B1 [35S]GTPγS Binding Assay (Measure G-protein Activation) A2->B1 B2 cAMP Accumulation Assay (Measure Downstream Signaling) A2->B2 B3 Isolated Tissue Bioassay (Assess Physiological Response) A2->B3 C1 Calculate Kd, Ki, IC50 B1->C1 C2 Calculate EC50, Emax (Determine Potency & Efficacy) B1->C2 B2->C2 B3->C2 C3 Pharmacological Profile (Agonist, Antagonist, etc.) C2->C3

Caption: Experimental workflow for NOP ligand characterization.

References

Troubleshooting & Optimization

Ac-RYYRWK-NH2 solubility in water and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting procedures for the solubility of the peptide Ac-RYYRWK-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: The key properties of the peptide are summarized in the table below. Understanding these characteristics is the first step in determining the correct solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C49H69N15O9Indicates a relatively large and complex molecule.
Molecular Weight 1012.17 g/mol [1][2]High molecular weight can sometimes correlate with lower solubility.
Amino Acid Sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2The specific sequence of amino acids dictates the peptide's overall polarity and charge.
Net Charge at pH 7 +3The peptide is strongly basic due to two Arginine (R) and one Lysine (K) residues, with acetylated N-terminus and amidated C-terminus removing their respective charges.[3][4][5] Basic peptides are often soluble in acidic solutions.[6]
Hydrophobic Residue Content 50%The presence of three hydrophobic residues (two Tyrosine, one Tryptophan) out of six total residues means the peptide has significant hydrophobic character.[7][8] This can counteract the solubilizing effect of charged residues.
Reported Water Solubility Soluble to 1 mg/mL[9]This provides a baseline expectation for solubility in pure water, though buffer components can affect this.

Q2: My this compound peptide did not dissolve completely in water. What is the recommended troubleshooting procedure?

A2: While the peptide is reported to be soluble in water up to 1 mg/mL, issues can arise due to aggregation or handling.[9] Follow the step-by-step troubleshooting guide below. It is always recommended to test solubility with a small amount of the peptide first before dissolving the entire sample.[7]

Q3: Which alternative solvents or buffers should I consider if acidic solutions are not suitable for my experiment?

A3: If both water and acidic buffers fail or are incompatible with your assay, an organic co-solvent approach is recommended, particularly given the peptide's 50% hydrophobic residue content.[7][8]

The preferred method is to first dissolve the peptide in a minimal amount of 100% Dimethyl Sulfoxide (DMSO).[10][11] Once fully dissolved, slowly add this stock solution dropwise to your desired aqueous buffer while vortexing or stirring.[10] If the solution becomes cloudy or shows precipitation, you have exceeded the solubility limit in that final buffer composition.[10]

Q4: Are there general best practices for handling and dissolving peptides like this compound?

A4: Yes. Proper handling is critical to success and preventing peptide loss.

  • Equilibration: Before opening, always allow the lyophilized peptide vial to warm to room temperature to prevent condensation.[7]

  • Initial Check: Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[7]

  • Energy Input: Sonication (3 cycles of 10-15 seconds, cooling on ice in between) or gentle warming (to no more than 40°C) can significantly aid in dissolving stubborn peptides.[7][8][11]

  • Storage: Once dissolved, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or preferably -80°C for long-term stability.[4]

Experimental Protocols

Protocol 1: Standard Solubilization in Aqueous Media

This protocol outlines the primary method for dissolving this compound.

  • Preparation: Bring the peptide vial to room temperature and briefly centrifuge it.

  • Initial Solvent: Add the required volume of sterile, distilled water to achieve a concentration of 1 mg/mL or less.

  • Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, proceed to sonication.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 seconds. Remove and inspect. Repeat up to three times, placing the vial on ice for a minute between cycles to prevent heating.[7]

  • Acidification (If Necessary): If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the solution clears.[3][5] Use the minimum amount necessary.

  • Final Preparation: Once dissolved, the solution can be diluted further with the appropriate experimental buffer.

  • Storage: Aliquot the final solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Solubilization Using an Organic Co-Solvent

Use this protocol for highly concentrated solutions or if Protocol 1 fails.

  • Preparation: Bring the peptide vial to room temperature and briefly centrifuge.

  • Organic Solvent: Add a minimal volume of 100% DMSO (e.g., 30-50 µL) to the vial to dissolve the peptide.[10] Vortex until the solution is clear.

  • Dilution: Prepare your target aqueous buffer (e.g., PBS) in a separate tube.

  • Slow Addition: While vigorously stirring or vortexing the aqueous buffer, slowly add the DMSO-peptide stock solution drop-by-drop.[10]

  • Observation: Monitor the solution for any signs of turbidity or precipitation, which indicates the solubility limit has been reached.[10]

  • Storage: Aliquot and store at -20°C or -80°C. Note that the final DMSO concentration should be kept low, typically below 0.5%, to avoid cytotoxicity in cell-based assays.[10]

Visual Guides

Peptide Solubility Prediction Workflow

The following diagram illustrates the logical process for predicting the best starting solvent for any peptide based on its fundamental properties.

G start Start: Analyze Peptide Sequence (this compound) charge 1. Calculate Net Charge at pH 7 start->charge hydro 2. Assess Hydrophobicity (% of Hydrophobic Residues) start->hydro charge_res Net Charge = +3 (Strongly Basic) charge->charge_res hydro_res Hydrophobicity = 50% (Significantly Hydrophobic) hydro->hydro_res conclusion Conclusion: Dual Nature Peptide charge_res->conclusion hydro_res->conclusion strategy1 Strategy A (Based on Charge): Dissolve in Water or Acidic Buffer (e.g., 10% Acetic Acid) conclusion->strategy1 strategy2 Strategy B (Based on Hydrophobicity): Use Organic Co-Solvent (e.g., DMSO) conclusion->strategy2

Caption: Logical workflow for determining a peptide's solubility strategy.

Troubleshooting Experimental Workflow

This diagram provides a step-by-step decision tree for dissolving this compound in the lab.

G start Start: Dissolve Peptide in Water (Target: <= 1 mg/mL) vortex Vortex / Sonicate Gently start->vortex check1 Is Solution Clear? vortex->check1 success Success! Aliquot and Store at -20°C / -80°C check1->success Yes acid Try Adding 10% Acetic Acid (Dropwise) check1->acid No check2 Is Solution Clear? acid->check2 check2->success Yes dmso Use Co-Solvent Method: 1. Dissolve in minimal 100% DMSO 2. Add dropwise to stirring buffer check2->dmso No check3 Is Final Solution Clear? dmso->check3 check3->success Yes fail Solubility Limit Reached or Peptide is Insoluble. Consider Lower Concentration. check3->fail No

Caption: Step-by-step troubleshooting guide for peptide solubilization.

References

Technical Support Center: Peptide Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution of the peptide Ac-RYYRWK-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of the this compound peptide that influence its solubility?

A1: The solubility of a peptide is largely determined by its amino acid composition, sequence, and any modifications. This compound has the following sequence: Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine-Amide. Key characteristics include:

  • Hydrophobic Residues: It contains hydrophobic amino acids (Tyrosine, Tryptophan) which can decrease aqueous solubility.[1][2]

  • Basic Residues: It has a high proportion of basic (positively charged) amino acids (Arginine, Lysine).[1][3][4] This suggests that the peptide will be more soluble in acidic solutions.

  • Modifications: The N-terminus is acetylated and the C-terminus is amidated. The C-terminal amidation removes the negative charge from the carboxyl group, increasing the overall positive charge of the peptide.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Based on the high number of basic residues (Arginine and Lysine), the recommended starting solvent is sterile, distilled water. If the peptide does not readily dissolve in water, an acidic solution is the next logical step.

Q3: The peptide is not dissolving in water. What should I do?

A3: If this compound does not dissolve in water, the next step is to try a dilute acidic solution. A 10% acetic acid solution is a common choice for basic peptides.[5][6] Add the acidic solution dropwise until the peptide dissolves.

Q4: Can I use organic solvents to dissolve this compound?

A4: For very hydrophobic peptides, organic solvents like DMSO can be used.[5][7] However, for a peptide with a high content of charged residues like this compound, this should be considered a last resort. If you must use an organic solvent, dissolve the peptide in a minimal amount of DMSO and then slowly add this solution to your aqueous buffer with vortexing. Be aware that high concentrations of organic solvents may not be compatible with all experimental systems.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve in water. The peptide's hydrophobic residues are preventing dissolution in a neutral aqueous environment. The overall positive charge of the peptide requires a lower pH for optimal solubility.Add a small amount of 10% acetic acid dropwise to the solution while gently vortexing. The acidic environment will protonate the basic residues, increasing solubility.
The solution is cloudy or contains visible particles. The peptide has not fully dissolved or has aggregated.Try gentle warming (to no more than 40°C) and sonication to aid dissolution.[6] If the solution remains cloudy, it may be necessary to start over with a different solvent system, such as a dilute acidic solution from the beginning.
The peptide precipitates out of solution after initial dissolution. The buffer pH is not optimal for peptide solubility, or the peptide concentration is too high.Ensure the final pH of your solution is acidic. If the peptide was initially dissolved in an organic solvent and then diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. Consider re-dissolving the peptide in a more suitable solvent system or decreasing the final peptide concentration.
Concerns about peptide stability during dissolution. Peptides containing certain amino acids (like Tryptophan in this case) can be sensitive to oxidation.[6]Use degassed solvents and store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.[5][8]

Peptide Solubility Summary

The following table provides a summary of recommended solvents for this compound based on its amino acid composition.

Solvent Recommendation Rationale
Sterile, Distilled Water Recommended Starting Point The high number of charged, basic residues should allow for solubility in water.
Dilute Acetic Acid (e.g., 10%) Recommended if Water Fails The acidic pH will ensure the basic side chains of Arginine and Lysine are fully protonated, increasing solubility.[5][6]
DMSO Use as a Last Resort For highly aggregated or difficult-to-dissolve peptide. Use a minimal amount and dilute slowly into an aqueous buffer.[5][7]
Ammonium Hydroxide Not Recommended This is typically used for acidic peptides.[5][7]

Experimental Workflow for Peptide Dissolution

The following diagram outlines the recommended workflow for dissolving the this compound peptide.

G start Start: Lyophilized this compound Peptide add_water Add Sterile Distilled Water start->add_water vortex Gently Vortex add_water->vortex check_solubility1 Is the peptide fully dissolved? vortex->check_solubility1 check_solubility2 Is the peptide fully dissolved? vortex->check_solubility2 add_acid Add 10% Acetic Acid Dropwise check_solubility1->add_acid No end Solution Ready for Experiment check_solubility1->end Yes add_acid->vortex sonicate_warm Gentle Sonication and/or Warming (max 40°C) check_solubility2->sonicate_warm No check_solubility2->end Yes check_solubility3 Is the peptide fully dissolved? sonicate_warm->check_solubility3 use_dmso Last Resort: Dissolve in minimal DMSO, then slowly add to aqueous buffer check_solubility3->use_dmso No check_solubility3->end Yes use_dmso->end

Caption: Workflow for dissolving this compound peptide.

References

Ac-RYYRWK-NH2 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the peptide Ac-RYYRWK-NH2. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container, protected from light.[1] Under these conditions, the peptide can be stable for several years.[2]

Q2: How should I store this compound once it is in solution?

A2: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be stored at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[3] It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: The solubility of this compound is reported to be up to 1 mg/ml in water.[3] For preparing stock solutions, sterile, purified water or a buffer with a pH between 5 and 6 is recommended to enhance stability. If you encounter solubility issues, gentle warming to 37°C or sonication can be employed.[3]

Q4: My lyophilized this compound appears as a small film or is difficult to see. Is this normal?

A4: Yes, this is normal. Lyophilized peptides can appear as a thin film or a small amount of powder and may be difficult to visualize. The apparent volume can vary between vials containing the same amount of peptide.[4] Some peptides are also hygroscopic and may appear as a gel-like substance.[4]

Q5: What are the main degradation pathways for peptides like this compound?

A5: Common degradation pathways for peptides include oxidation, deamidation, hydrolysis, and aggregation. The sequence of this compound contains Tryptophan (W) and Arginine (R), which can be susceptible to oxidation and hydrolysis, respectively. Storing the peptide under recommended conditions helps to minimize these degradation processes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity or inconsistent experimental results. Peptide degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the peptide has been stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use vials to minimize freezing and thawing.[2] 3. Check Solution Age: Peptide solutions have limited shelf life. Prepare fresh solutions for critical experiments.
Difficulty dissolving the lyophilized peptide. The peptide may have poor solubility in the chosen solvent.1. Use Recommended Solvents: Start with sterile, purified water. 2. Aid Dissolution: Gently warm the solution to 37°C or use a sonicator bath for a short period.[3] 3. Adjust pH: If using a buffer, ensure the pH is in the optimal range of 5-6.
Visible particles or cloudiness in the peptide solution. This could indicate aggregation or microbial contamination.1. Filter Sterilize: If appropriate for your application, filter the solution through a 0.22 µm filter. 2. Prepare Fresh Solution: Discard the cloudy solution and prepare a new one using sterile techniques and solvents.
Discrepancy between expected and actual peptide concentration. Inaccurate initial weighing of the lyophilized powder or loss of peptide due to adsorption to the vial surface.1. Accurate Weighing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2] Weigh the peptide quickly. 2. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes.

Stability Data

Table 1: General Stability and Storage Recommendations for this compound

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder -20°CSeveral yearsStore in a tightly sealed, light-protected container.[1][2] A desiccator is recommended to prevent moisture absorption.[1]
-80°COptimal for long-term storageStore in a tightly sealed, light-protected container in a desiccator.[1]
In Solution 4°CUp to 1 weekUse sterile buffer (pH 5-6).
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific buffer at a given temperature using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Lyophilized this compound
  • High-purity water (Milli-Q or equivalent)
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare Stock Solution: Dissolve a precisely weighed amount of lyophilized this compound in the buffer of choice to a final concentration of 1 mg/mL.
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution onto the HPLC system.
  • Incubation: Store the remaining stock solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 5-95% B over 20 minutes
  • Flow Rate: 1 mL/min
  • Detection: UV at 220 nm and 280 nm
  • Data Analysis:
  • Integrate the peak area of the intact this compound at each time point.
  • Calculate the percentage of remaining peptide at each time point relative to the initial (T=0) peak area.
  • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visualizations

Signaling Pathway

This compound is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

NOP_Receptor_Signaling cluster_cell Cell Membrane AcRYYRWK This compound NOP_Receptor NOP Receptor (ORL1) AcRYYRWK->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound.

Stability_Workflow start Start: Lyophilized This compound dissolve Dissolve in Buffer start->dissolve initial_analysis T=0 Analysis (HPLC) dissolve->initial_analysis incubate Incubate at Specific Temperature dissolve->incubate data_analysis Data Analysis initial_analysis->data_analysis timepoint_analysis Time-Point Analysis (HPLC) incubate->timepoint_analysis timepoint_analysis->data_analysis end End: Determine Degradation Rate data_analysis->end

References

Troubleshooting low signal in Ac-RYYRWK-NH2 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-RYYRWK-NH2 in binding assays. The information is tailored for scientists and drug development professionals working with this potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the Orphanin FQ receptor (ORL1).

Troubleshooting Low Signal in this compound Binding Assays

Low or no signal is a common issue in binding assays. This guide provides a structured approach to identifying and resolving the root cause of weak signals in your this compound experiments, with a focus on fluorescence polarization (FP) assays, a common method for studying peptide-receptor interactions.

Frequently Asked Questions (FAQs)

Q1: My fluorescence polarization (FP) signal is very low or indistinguishable from the background. What are the primary causes?

A1: Low FP signal can stem from several factors, broadly categorized into issues with reagents, assay setup, and instrumentation. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Concentration:

    • Fluorescent Tracer Integrity: Ensure your fluorescently labeled this compound analog (the "tracer") has not degraded. Check the storage conditions and age of the tracer. Photobleaching can also be an issue; protect the tracer from light.

    • Receptor Activity: Verify the integrity and activity of your NOP receptor preparation. Improper storage or multiple freeze-thaw cycles can denature the receptor, leading to a loss of binding capacity.

    • Incorrect Concentrations: The concentrations of both the tracer and the receptor are critical. If the receptor concentration is too low, there will be insufficient binding to cause a significant change in polarization. Conversely, if the tracer concentration is too high, the proportion of bound tracer will be small, resulting in a low signal window.

  • Assay Conditions:

    • Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can significantly impact binding. For instance, some proteins, like BSA, which are often used as carriers, can bind non-specifically to the tracer.

    • Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Optimize incubation time by taking measurements at various time points. Temperature fluctuations can also affect binding affinity and kinetics.

  • Instrumentation and Plate Setup:

    • Instrument Settings: Confirm that the excitation and emission wavelengths are correctly set for your chosen fluorophore. The G-factor, which corrects for instrumental bias, should also be properly calibrated.

    • Microplate Choice: For fluorescence-based assays, black, opaque microplates are generally recommended to minimize background fluorescence and well-to-well crosstalk.

Q2: I'm observing a very small change in millipolarization (mP) between my free and bound tracer. What does this indicate?

A2: A small mP shift (ideally, this should be greater than 70-100 mP) suggests a minimal difference in the rotational speed of the tracer upon binding to the NOP receptor. This could be due to:

  • Suboptimal Ratio of Tracer to Receptor: The concentration of the NOP receptor may not be sufficient to bind a significant fraction of the fluorescent tracer. A titration of the receptor against a fixed concentration of the tracer is necessary to determine the optimal receptor concentration.

  • "Propeller Effect": The fluorescent label might be attached to the peptide via a long, flexible linker, allowing it to rotate freely even when the peptide is bound to the much larger receptor. Synthesizing a tracer with a shorter linker or placing the label at a different position on the peptide may resolve this.

  • Low Binding Affinity: While this compound has a high affinity for the NOP receptor, issues with the receptor preparation or assay buffer could be reducing this affinity in your experimental setup.

Q3: My results are not reproducible. What are the likely sources of variability?

A3: Poor reproducibility in binding assays often points to inconsistencies in experimental execution. Key areas to review include:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in reagent concentrations across wells and plates.

  • Temperature Control: Ensure that all reagents and plates are equilibrated to the correct temperature before starting the assay and that the temperature remains stable during incubation and reading.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, ensure they are thawed and mixed thoroughly and consistently.

  • Washing Steps (for non-homogeneous assays): If your assay involves washing steps, overly aggressive or inconsistent washing can lead to the loss of bound complexes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound binding to the NOP receptor, which can serve as a reference for expected values in your assays.

ParameterValueSource
Binding Affinity (Kd) 0.071 nM[1][2][3]
Inhibitory Constant (Ki) 0.71 nM[4]
Molecular Weight 1012.17 g/mol [4]

Experimental Protocols

Below is a detailed methodology for a competitive fluorescence polarization binding assay to determine the binding affinity of unlabeled this compound for the NOP receptor.

Protocol: Competitive Fluorescence Polarization Binding Assay

Objective: To determine the IC50 and subsequently the Ki of unlabeled this compound by measuring its ability to displace a fluorescently labeled this compound analog (tracer) from the NOP receptor.

Materials:

  • Unlabeled this compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series.

  • Fluorescently Labeled this compound (Tracer): (e.g., Ac-RYYRWK(Fluorescein)-NH2). Prepare a stock solution and a working solution at a concentration determined during assay optimization (typically around the Kd of the tracer).

  • NOP Receptor Preparation: A purified membrane preparation or a solubilized receptor preparation. The concentration should be optimized in a receptor titration experiment.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA (use with caution, see troubleshooting).

  • Microplates: Black, opaque, 96- or 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Receptor Titration (Assay Optimization):

    • To determine the optimal NOP receptor concentration, perform a saturation binding experiment.

    • In a black microplate, add a fixed, low concentration of the fluorescent tracer to a serial dilution of the NOP receptor.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Measure the fluorescence polarization (mP).

    • Plot mP versus receptor concentration and determine the concentration that gives approximately 80% of the maximum signal (this concentration will be used in the competitive assay).

  • Competitive Binding Assay:

    • To each well of a black microplate, add the following in order:

      • Assay Buffer

      • Unlabeled this compound at various concentrations (serial dilution).

      • Fluorescent tracer at the optimized fixed concentration.

      • NOP receptor at the optimized fixed concentration.

    • Include control wells:

      • No inhibitor control: Contains all reagents except the unlabeled this compound. This represents the maximum binding signal.

      • No receptor control: Contains all reagents except the NOP receptor. This represents the minimum binding signal (free tracer).

    • Incubate the plate at room temperature for the optimized incubation time, protected from light.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Subtract the background mP value (from wells with only buffer) from all experimental values.

    • Plot the mP values against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that displaces 50% of the bound tracer).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer.

Visualizations

NOP Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon the binding of an agonist, such as this compound, to the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_Receptor NOP Receptor (ORL1) This compound->NOP_Receptor Binds G_Protein G Protein (Gi/o, Gz, Gq) NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular_Response cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

NOP Receptor Signaling Cascade

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps in performing a competitive fluorescence polarization binding assay with this compound.

Competitive_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_data Data Acquisition & Analysis Prepare_Unlabeled Prepare serial dilution of This compound Add_Reagents Add reagents to black microplate Prepare_Unlabeled->Add_Reagents Prepare_Tracer Prepare fixed concentration of fluorescent tracer Prepare_Tracer->Add_Reagents Prepare_Receptor Prepare fixed concentration of NOP receptor Prepare_Receptor->Add_Reagents Incubate Incubate to reach equilibrium Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization (mP) Incubate->Measure_FP Plot_Data Plot mP vs. log[this compound] Measure_FP->Plot_Data Calculate_IC50 Calculate IC50 and Ki Plot_Data->Calculate_IC50

Competitive FP Assay Workflow

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for diagnosing the cause of a low signal in your this compound binding assay.

Troubleshooting_Flowchart Start Low Signal Observed Check_Reagents Reagents Validated? Start->Check_Reagents Validate_Reagents Validate Tracer & Receptor (Activity, Concentration, Storage) Check_Reagents->Validate_Reagents No Check_Setup Assay Setup Correct? Check_Reagents->Check_Setup Yes Validate_Reagents->Check_Reagents Optimize_Setup Optimize Buffer, Incubation Time, Temperature, Plate Type Check_Setup->Optimize_Setup No Check_Instrument Instrument Settings Correct? Check_Setup->Check_Instrument Yes Optimize_Setup->Check_Setup Calibrate_Instrument Check Wavelengths, G-factor, and Sensitivity Check_Instrument->Calibrate_Instrument No Consult_Expert Consult Senior Scientist or Technical Support Check_Instrument->Consult_Expert Yes Calibrate_Instrument->Check_Instrument

Low Signal Troubleshooting Logic

References

Optimizing Ac-RYYRWK-NH2 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-RYYRWK-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective NOP receptor partial agonist in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide that acts as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its mechanism of action involves binding to the NOP receptor, which is a G protein-coupled receptor (GPCR). This binding event activates inhibitory Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

Q2: How should I prepare and store a stock solution of this compound?

A2: For optimal results, dissolve this compound in sterile, nuclease-free water. The peptide is soluble up to 1 mg/mL in water. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[3] It is recommended to prepare a concentrated stock solution (e.g., 1 mM or 10 mM) and aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[3]

Q3: What is the recommended working concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the specific cell type and the assay being performed. Based on its high affinity for the NOP receptor (Kd = 0.071 nM), functional effects can be observed in the low nanomolar to micromolar range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A typical starting range for a functional assay could be from 1 nM to 10 µM.

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability can stem from several factors. Ensure consistent cell passage number and seeding density. Peptide stability in cell culture media can also be a factor; it is advisable to prepare fresh dilutions of the peptide from your frozen stock for each experiment. Inconsistent incubation times and variations in temperature or CO2 levels can also contribute to variability. Finally, ensure your peptide stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Q5: Are there any known antagonists for the NOP receptor that can be used as a control?

A5: Yes, UFP-101 is a well-characterized and selective peptide antagonist for the NOP receptor. It can be used as a negative control to confirm that the observed effects of this compound are specifically mediated by the NOP receptor.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility
  • Problem: The peptide does not fully dissolve in water or buffer.

  • Possible Causes & Solutions:

    • Concentration is too high: Try dissolving the peptide at a lower concentration. It is easier to first create a more dilute, fully dissolved stock and then concentrate it if necessary (e.g., by gentle evaporation).

    • Insufficient mixing: Vortex the solution for a longer period. Gentle warming to 37°C or sonication in an ultrasonic bath can also aid dissolution.[3]

    • pH of the solvent: The net charge of the peptide, and thus its solubility, is pH-dependent. If dissolving in a buffer, ensure the pH is at least one unit away from the peptide's isoelectric point (pI).

    • Peptide aggregation: See the troubleshooting guide for peptide aggregation below.

Issue 2: Peptide Aggregation
  • Problem: The peptide solution appears cloudy or contains visible precipitates, even at concentrations that should be soluble. This can lead to reduced activity and inconsistent results.

  • Possible Causes & Solutions:

    • Hydrophobic interactions: Peptides with hydrophobic residues can be prone to aggregation. While this compound is generally water-soluble, high concentrations or specific buffer conditions might promote aggregation.

    • Storage conditions: Improper storage, especially repeated freeze-thaw cycles, can induce aggregation. Always aliquot stock solutions.

    • Solution:

      • Use of organic solvents: For highly aggregated peptides, dissolving in a small amount of a polar organic solvent like DMSO or DMF before diluting with aqueous buffer can be effective. However, be mindful of the final solvent concentration in your assay, as it may affect cell viability.

      • Inclusion of additives: Adding a small amount of a chaotropic agent (e.g., guanidinium chloride) or a detergent (e.g., Triton X-100) to the stock solution can sometimes prevent aggregation. Test the compatibility of these additives with your assay.

      • pH adjustment: As with solubility, adjusting the pH away from the pI can reduce aggregation.

Issue 3: No or Low Biological Activity Observed
  • Problem: The peptide does not elicit the expected biological response in the in vitro assay.

  • Possible Causes & Solutions:

    • Incorrect peptide concentration: Perform a comprehensive dose-response experiment to ensure you are testing within the active concentration range.

    • Low NOP receptor expression: Confirm that the cell line you are using expresses a sufficient level of the NOP receptor. You can verify this through techniques like qPCR, Western blotting, or radioligand binding assays.

    • Peptide degradation: Peptides can be susceptible to degradation by proteases present in serum-containing cell culture media. Consider using serum-free media or including protease inhibitors in your assay buffer. Also, ensure the peptide has been stored correctly to prevent chemical degradation.

    • Assay sensitivity: The assay may not be sensitive enough to detect the partial agonist activity of this compound. Consider using a more sensitive readout, such as a cAMP accumulation assay or a GTPγS binding assay.

Issue 4: Unexplained Cytotoxicity
  • Problem: The peptide is causing cell death at concentrations where it is expected to be non-toxic.

  • Possible Causes & Solutions:

    • High peptide concentration: Very high concentrations of any peptide can have non-specific effects on cells. Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or LDH assay).

    • Peptide aggregates: Aggregated peptides can sometimes be cytotoxic. Ensure your peptide is fully dissolved and filter-sterilize the solution before use.

    • Contaminants: The peptide preparation may contain residual contaminants from the synthesis process (e.g., trifluoroacetic acid - TFA). If you suspect this, consider using a different batch or a higher purity grade of the peptide.

    • Solvent toxicity: If you are using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the cell culture is non-toxic (typically <0.5%).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity

ParameterValueSpeciesTissue/Cell LineReference
Kd0.071 ± 0.018 nMRatCortical Membranes[1]
Bmax22 ± 2 fmol/mg proteinRatCortical Membranes[1]

Table 2: Functional Activity at the NOP Receptor

AssayParameterValueSpeciesTissue/Cell Line
[35S]GTPγS BindingEmax96% (relative to N/OFQ)RatFrontal Cortex
[35S]GTPγS BindingEmax202% (relative to N/OFQ)CHO cellsRecombinant
cAMP InhibitionEmax58% (relative to N/OFQ)CHO cellsRecombinant
Electrically Evoked ContractionsEmax72% (relative to N/OFQ)MouseVas Deferens
Electrically Evoked ContractionsEmax66% (relative to N/OFQ)RatAnococcygeus Muscle

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor following treatment with this compound.

  • Cell Seeding: Seed cells expressing the NOP receptor (e.g., CHO-hNOP) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-incubation:

    • Wash the cells once with serum-free medium.

    • Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 30 minutes at 37°C.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add 25 µL of the peptide dilutions to the appropriate wells.

    • Add 25 µL of vehicle (serum-free medium) to the control wells.

    • Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin (e.g., 10 µM final concentration) in serum-free medium.

    • Add 25 µL of the forskolin solution to all wells except the basal control wells.

    • Add 25 µL of serum-free medium to the basal control wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.

    • Plot the data as a dose-response curve and determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the potential cytotoxicity of this compound.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions.

    • Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data to determine the CC50 (50% cytotoxic concentration) value.

Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NOP_Receptor NOP Receptor (ORL1) This compound->NOP_Receptor Binds G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Downstream_Effectors Downstream Cellular Response cAMP->Downstream_Effectors Regulates Experimental_Workflow_cAMP_Assay start Start seed_cells Seed NOP-expressing cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h wash_cells Wash cells with serum-free medium incubate_24h->wash_cells add_pde_inhibitor Add PDE inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor incubate_30min_1 Incubate 30 min (37°C) add_pde_inhibitor->incubate_30min_1 add_peptide Add this compound (various concentrations) incubate_30min_1->add_peptide incubate_15min Incubate 15 min (37°C) add_peptide->incubate_15min add_forskolin Add Forskolin to stimulate cAMP production incubate_15min->add_forskolin incubate_30min_2 Incubate 30 min (37°C) add_forskolin->incubate_30min_2 lyse_cells Lyse cells incubate_30min_2->lyse_cells measure_cAMP Measure intracellular cAMP (HTRF, ELISA, etc.) lyse_cells->measure_cAMP analyze_data Analyze data and determine IC50 measure_cAMP->analyze_data end End analyze_data->end

References

How to avoid non-specific binding of [3H]Ac-RYYRWK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radioligand binding assays, with a specific focus on minimizing non-specific binding of the peptide [3H]Ac-RYYRWK-NH2.

Troubleshooting Guide: High Non-Specific Binding of [3H]this compound

High non-specific binding can obscure specific binding signals, leading to inaccurate affinity and density measurements. The following guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Question: My non-specific binding with [3H]this compound is unacceptably high. What are the first steps I should take to troubleshoot this?

Answer: High non-specific binding is a common challenge, particularly with hydrophobic peptides like this compound. Start by systematically evaluating your assay components and procedure. Here is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow start High Non-Specific Binding (NSB) Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents optimize_buffer Optimize Binding Buffer Composition check_reagents->optimize_buffer Reagents OK blocking_agents Implement or Optimize Blocking Agents optimize_buffer->blocking_agents Buffer Optimized filter_treatment Pre-treat Filters to Reduce Ligand Sticking blocking_agents->filter_treatment Blocking Implemented wash_protocol Optimize Washing Protocol filter_treatment->wash_protocol Filters Treated incubation_params Adjust Incubation Time and Temperature wash_protocol->incubation_params Washing Optimized end_point NSB Reduced to Acceptable Levels incubation_params->end_point Parameters Adjusted

Figure 1: A systematic workflow for troubleshooting high non-specific binding in radioligand binding assays.

Frequently Asked Questions (FAQs)

Peptide-Specific Issues

Q1: What are the properties of [3H]this compound and how might they contribute to non-specific binding?

A1: [3H]this compound is a potent and selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor.[1][2] Its amino acid sequence (Arg-Tyr-Tyr-Arg-Trp-Lys) contains several hydrophobic (Tyr, Trp) and positively charged (Arg, Lys) residues. This combination can lead to non-specific binding through:

  • Hydrophobic interactions: The aromatic side chains of Tyrosine and Tryptophan can interact non-specifically with plastic surfaces of assay plates and pipette tips, as well as with hydrophobic regions of proteins in the membrane preparation.[3][4]

  • Electrostatic interactions: The positively charged Arginine and Lysine residues can interact with negatively charged surfaces, such as glass fiber filters.[5]

Blocking Agents and Assay Components

Q2: What are the most effective blocking agents to reduce non-specific binding of [3H]this compound?

A2: Several blocking agents can be employed to saturate non-specific binding sites. The choice of blocking agent may require empirical testing to determine the most effective one for your specific assay system.

Blocking AgentTypical ConcentrationMechanism of Action & Considerations
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)BSA is a commonly used protein blocker that binds to non-specific sites on assay tubes, plates, and membrane proteins, thereby reducing the non-specific binding of the radioligand.[6][7] It is particularly useful for reducing hydrophobic interactions.[8]
Casein 0.1 - 0.5% (w/v)Casein, a milk protein, is another effective blocking agent. It has a high affinity for plastic surfaces and can be more effective than BSA in some ELISA applications, suggesting its potential utility in radioligand binding assays.[9][10]
Polyethyleneimine (PEI) 0.1 - 0.5% (v/v) for filter pre-treatmentPEI is a cationic polymer used to pre-treat glass fiber filters. It neutralizes the negative charges on the filter, which can otherwise bind positively charged peptides like [3H]this compound through electrostatic interactions.

Q3: How should I pre-treat my glass fiber filters to minimize binding of [3H]this compound?

A3: Pre-treating glass fiber filters with a polycationic agent like polyethyleneimine (PEI) is a highly effective method to reduce the non-specific binding of positively charged radioligands to the negatively charged filter matrix.

PEI_Treatment_Workflow start Start: Untreated Glass Fiber Filters soak Soak filters in 0.1-0.5% PEI solution for 30-60 min at 4°C start->soak filter_pei Filter away the PEI solution soak->filter_pei wash Wash filters with ice-cold assay buffer filter_pei->wash end Filters are ready for use in the binding assay wash->end

Figure 2: Workflow for the pre-treatment of glass fiber filters with polyethyleneimine (PEI).

Buffer Composition

Q4: How does the salt concentration in my binding buffer affect non-specific binding?

A4: The ionic strength of your binding buffer can significantly influence non-specific binding. Increasing the salt concentration (e.g., with NaCl) can help to reduce electrostatic interactions between charged residues in the peptide and non-target sites.[5][11] However, the optimal salt concentration needs to be determined empirically, as very high concentrations can also disrupt specific binding. It has been observed that non-specific binding is often more sensitive to increases in salt concentration than specific binding.[11]

Salt ConcentrationEffect on Non-Specific BindingRecommendation
Low May allow for more significant electrostatic non-specific interactions.Start with a physiological salt concentration (e.g., 100-150 mM NaCl) and optimize from there.
High Can shield charged interactions, thereby reducing non-specific binding.Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal balance between reducing non-specific binding and maintaining specific binding.

Q5: Should I include a detergent in my binding buffer?

A5: For hydrophobic peptides like [3H]this compound, including a mild, non-denaturing detergent can be beneficial. Detergents can help to solubilize the peptide and reduce its non-specific adsorption to plastic surfaces and hydrophobic regions of proteins.

DetergentTypical ConcentrationProperties & Considerations
CHAPS 0.02 - 0.1% (w/v)A zwitterionic detergent that is effective at solubilizing proteins and disrupting protein-protein interactions without denaturing them.[12]
Tween-20 0.01 - 0.1% (v/v)A non-ionic detergent that can reduce hydrophobic interactions. However, it can interfere with some protein assays.

Experimental Protocols

Protocol: Radioligand Binding Assay for [3H]this compound

This protocol provides a general framework for a radioligand binding assay using [3H]this compound with a membrane preparation expressing the NOP receptor.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

  • Blocking Agent: 0.5% Bovine Serum Albumin (BSA) in Binding Buffer.

  • Radioligand: [3H]this compound (specific activity ~60-80 Ci/mmol).

  • Non-specific Determinand: 10 µM unlabeled this compound.

  • Membrane Preparation: From cells or tissue expressing the NOP receptor.

  • PEI Solution: 0.3% Polyethyleneimine in deionized water.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B).

  • Scintillation Cocktail.

Procedure:

  • Filter Pre-treatment: Soak glass fiber filters in 0.3% PEI solution for at least 30 minutes at 4°C.

  • Assay Setup:

    • Total Binding: Add 100 µL of Binding Buffer with 0.5% BSA, 50 µL of [3H]this compound (at desired concentration, e.g., 0.1-0.2 nM), and 50 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM unlabeled this compound, 50 µL of Binding Buffer with 0.5% BSA, 50 µL of [3H]this compound, and 50 µL of membrane preparation.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • Incubation: Incubate the assay plates for 60-90 minutes at room temperature.

  • Filtration: Just before filtration, wash the PEI-soaked filters with ice-cold Wash Buffer using a cell harvester. Rapidly filter the contents of each well through the pre-treated filters.

  • Washing: Wash the filters three to four times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Binding_Assay_Workflow start Start: Prepare Reagents filter_prep Pre-treat glass fiber filters with PEI start->filter_prep assay_setup Set up Total and Non-Specific Binding tubes filter_prep->assay_setup incubation Incubate at room temperature for 60-90 min assay_setup->incubation filtration Rapidly filter assay mixture through treated filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Add scintillation cocktail and count radioactivity washing->counting analysis Calculate Specific Binding counting->analysis

Figure 3: A generalized workflow for a radioligand binding assay.

This technical support guide provides a starting point for addressing high non-specific binding of [3H]this compound. Remember that optimal conditions are often target and system-specific, and empirical testing of the suggested strategies is highly recommended for the best results.

References

Ac-RYYRWK-NH2 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic peptide Ac-RYYRWK-NH2. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C.[1][2] Once reconstituted in a solvent, the peptide solution should be stored at -80°C to prevent degradation.[1][2] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[2]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in water up to 1 mg/mL.[2][3] For initial reconstitution, sterile, nuclease-free water is recommended. If you encounter solubility issues, you can gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2] Always ensure the solution is clear before use.[2]

Q3: What is the expected purity of commercially available this compound?

A3: Most commercial suppliers provide this compound with a purity of greater than 98%. However, it is crucial to verify the purity of each batch upon receipt using methods like High-Performance Liquid Chromatography (HPLC).

Q4: What are the common impurities found in synthetic peptides like this compound?

A4: Impurities in synthetic peptides can arise during synthesis and purification. Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and residual solvents like trifluoroacetic acid (TFA), which is often used in peptide purification.

Q5: How can I remove residual TFA from my peptide sample?

A5: Residual TFA can affect biological assays. If you suspect TFA interference, you can perform a salt exchange by repeatedly dissolving the peptide in a buffer of choice (e.g., one containing hydrochloride or acetate salts) and re-lyophilizing. Dialysis or buffer exchange using a suitable size-exclusion column can also be effective for larger sample volumes.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Peptide Purity Detected by HPLC - Improper storage leading to degradation. - Contamination of the sample. - Incorrect HPLC method.- Ensure the peptide has been stored at the recommended temperatures (-20°C for powder, -80°C for solution).[1][2] - Use clean, sterile labware and high-purity solvents. - Optimize the HPLC gradient and column as described in the protocol below.
Poor Solubility - Peptide aggregation. - Incorrect solvent. - High peptide concentration.- Use an ultrasonic bath or gentle warming to aid dissolution.[2] - Reconstitute in sterile water first.[2][3] If issues persist, consider using a small amount of a polar organic solvent like DMSO, followed by dilution with the aqueous buffer. - Prepare a more dilute stock solution.
Inconsistent Biological Activity - Peptide degradation. - Presence of impurities (e.g., TFA). - Inaccurate peptide quantification.- Verify peptide purity and integrity via HPLC and Mass Spectrometry. - Consider TFA removal if your assay is sensitive to pH changes. - Accurately determine the peptide concentration using a quantitative amino acid analysis or a colorimetric assay like the bicinchoninic acid (BCA) assay.
Unexpected Peaks in Mass Spectrum - Adduct formation (e.g., sodium, potassium). - Peptide oxidation or other modifications. - Presence of deletion or truncated sequences.- Use high-purity solvents and de-salted water to minimize adduct formation. - Handle the peptide carefully to avoid oxidation, especially if it contains methionine or cysteine (not present in this compound). - Analyze the molecular weights of the unexpected peaks to identify potential impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for determining the purity of this compound.

Materials:

  • This compound sample

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Solvent A.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Solvent A % Solvent B
      0 95 5
      25 65 35
      30 5 95
      35 5 95
      40 95 5

      | 45 | 95 | 5 |

  • Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Solvent: 50% acetonitrile in water with 0.1% formic acid

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in water. Dilute this stock solution to approximately 10 µM with the MS solvent.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the electrospray ionization (ESI) source or spot it onto a matrix-assisted laser desorption/ionization (MALDI) target plate.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: The theoretical monoisotopic mass of this compound (C₄₉H₆₉N₁₅O₉) is approximately 1011.53 Da. Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretical value to confirm the peptide's identity.

Visualizations

QC_Workflow start Start: Receive This compound storage Store at -20°C (Lyophilized) start->storage reconstitution Reconstitute in Sterile Water storage->reconstitution hplc Purity Assessment (RP-HPLC) reconstitution->hplc ms Identity Verification (Mass Spectrometry) reconstitution->ms quantification Quantify Peptide (e.g., BCA Assay) reconstitution->quantification purity_check Purity > 98%? hplc->purity_check mw_check Correct MW? ms->mw_check purity_check->mw_check Yes troubleshoot Troubleshoot (See Guide) purity_check->troubleshoot No mw_check->troubleshoot No pass Qualified for Experiment mw_check->pass Yes troubleshoot->start Re-evaluate

Caption: Quality control workflow for this compound.

Troubleshooting_Logic issue Experimental Issue (e.g., Low Activity) check_purity Check Purity (HPLC) issue->check_purity check_mw Verify Identity (MS) issue->check_mw check_solubility Assess Solubility & Aggregation issue->check_solubility check_storage Review Storage Conditions issue->check_storage low_purity Low Purity check_purity->low_purity wrong_mw Incorrect MW check_mw->wrong_mw poor_solubility Solubility Issues check_solubility->poor_solubility bad_storage Improper Storage check_storage->bad_storage low_purity->issue No, check next repurify Action: Re-purify or New Batch low_purity->repurify Yes wrong_mw->issue No, check next new_peptide Action: Order New Peptide wrong_mw->new_peptide Yes poor_solubility->issue No, check next optimize_sol Action: Optimize Solvent/Protocol poor_solubility->optimize_sol Yes bad_storage->issue No, check next discard Action: Discard, Use New Aliquot bad_storage->discard Yes

Caption: Troubleshooting logic for this compound experimental issues.

References

Technical Support Center: Ac-RYYRWK-NH2 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the in vivo administration of the NOP receptor partial agonist, Ac-RYYRWK-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vivo effect?

A1: this compound is a potent and selective peptide-based partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It displays high selectivity for the NOP receptor over other opioid receptors such as μ, δ, and κ. In vivo studies have shown that this compound can increase food intake.

Q2: What is the solubility of this compound?

A2: this compound is soluble in water up to 1 mg/mL. For potentially higher concentrations or to aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Lyophilized this compound should be stored desiccated at -20°C for long-term stability.[2] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: Which vehicles are commonly used for in vivo administration of peptides like this compound?

A4: The choice of vehicle depends on the peptide's properties and the route of administration. For water-soluble peptides like this compound, aqueous solutions are a good starting point. Common vehicles include:

  • Sterile Water for Injection

  • Saline (0.9% NaCl) : Isotonic and well-tolerated for most routes of administration.

  • Phosphate-Buffered Saline (PBS) : A buffered solution that can help maintain pH stability.

For peptides with lower aqueous solubility, co-solvents may be necessary. However, these should be used with caution due to potential toxicity. Examples include:

  • Dimethyl sulfoxide (DMSO) : Often used to dissolve hydrophobic compounds, but should be diluted to a low final concentration (typically <5%) for in vivo use.[3]

  • Polyethylene glycol (PEG) or Propylene glycol : Can improve the solubility of some peptides.

Q5: How does this compound exert its effects? What is the signaling pathway?

A5: this compound acts as a partial agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can modulate neuronal excitability and neurotransmitter release. The primary signaling pathway involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[4][5][6]

Below is a diagram illustrating the NOP receptor signaling pathway.

NOPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G Protein This compound This compound NOPR NOP Receptor (GPCR) This compound->NOPR Binds G_alpha_i_o Gαi/o NOPR->G_alpha_i_o Activates G_beta_gamma Gβγ NOPR->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits MAPK MAPK Pathway G_alpha_i_o->MAPK Activates Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response Vehicle_Selection start Start: Prepare this compound Solution dissolve_water Attempt to dissolve in sterile water or saline (0.9% NaCl) at desired concentration. start->dissolve_water solubility_check Is the peptide fully dissolved? dissolve_water->solubility_check sonicate Gently sonicate the solution. solubility_check->sonicate No ready Solution is ready for in vivo use. solubility_check->ready Yes solubility_check2 Is the peptide fully dissolved? sonicate->solubility_check2 acidify Add a few drops of 10% acetic acid. solubility_check2->acidify No solubility_check2->ready Yes solubility_check3 Is the peptide fully dissolved? acidify->solubility_check3 use_cosolvent Use a co-solvent approach (e.g., minimal DMSO). solubility_check3->use_cosolvent No solubility_check3->ready Yes use_cosolvent->ready fail Re-evaluate concentration or consider advanced formulation.

References

Validation & Comparative

A Comparative Guide: Ac-RYYRWK-NH2 versus Nociceptin/Orphanin FQ in NOP Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic hexapeptide Ac-RYYRWK-NH2 and the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ) in their interaction with the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1). This document summarizes key experimental data, details the methodologies used, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of their respective activities.

Introduction to N/OFQ and this compound

Nociceptin/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR) with a high degree of homology to classical opioid receptors (μ, δ, and κ).[1][2] Despite this structural similarity, N/OFQ does not bind to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[1][2] The N/OFQ-NOP receptor system is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward.

This compound is a synthetic hexapeptide identified from a combinatorial library that acts as a potent and selective ligand for the NOP receptor.[3][4] Unlike the endogenous N/OFQ, which is a full agonist, this compound has been characterized as a potent partial agonist at the NOP receptor.[3][5] This distinction in efficacy is critical for its potential therapeutic applications.

Quantitative Comparison of In Vitro Activity

The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the binding affinity and functional potency of this compound and N/OFQ at the NOP receptor.

LigandReceptor SourceAssay TypeParameterValue (nM)Reference
[3H]this compoundRat Cortical MembranesSaturation BindingK_d0.071 ± 0.018[3]
This compoundRat Frontal Cortex / CHO cells (recombinant)Competitive BindingAffinityIdentical to Nociceptin[5]
NociceptinRat Frontal Cortex / CHO cells (recombinant)Competitive BindingAffinityIdentical to this compound[5]

Table 1: Receptor Binding Affinity. This table presents the dissociation constant (K_d) and relative binding affinities of this compound and nociceptin for the NOP receptor.

LigandAssay SystemAssay TypeParameterNociceptinThis compoundReference
Rat Frontal Cortex (CTX)[35S]GTPγS BindingE_max (%)17496[5]
CHO cells expressing rat NOP receptor (CHO)[35S]GTPγS BindingE_max (%)311202[5]
CHO cells expressing rat NOP receptor (CHO)cAMP InhibitionE_max (%)7758[5]
Rat Vas Deferens (VD)Electrically Evoked ContractionsE_max (%)9572[5]
Rat Anococcygeus (AC)Electrically Evoked ContractionsE_max (%)9866[5]

Table 2: Functional Activity Comparison. This table summarizes the maximal efficacy (E_max) of nociceptin and this compound in various functional assays. The data consistently demonstrates the partial agonist profile of this compound compared to the full agonist activity of nociceptin.

Signaling Pathways

Activation of the NOP receptor by both N/OFQ and this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, NOP receptor activation modulates ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] The receptor is also known to activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.[1][8]

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N/OFQ or This compound NOP NOP Receptor Ligand->NOP Binds G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits MAPK MAPK (ERK, p38, JNK) G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered excitability) PKA->Cellular_Response MAPK->Cellular_Response K_ion->Cellular_Response Ca_ion->Cellular_Response

Figure 1: NOP Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide were generated using standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of unlabeled ligands (this compound and N/OFQ) by measuring their ability to displace a radiolabeled ligand from the NOP receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO) stably expressing the recombinant NOP receptor or from tissues endogenously expressing the receptor (e.g., rat frontal cortex).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]nociceptin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or N/OFQ).

  • Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor upon agonist binding.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of the agonist (this compound or N/OFQ). GDP is also included to maintain the G protein in its inactive state in the absence of an agonist.

  • Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified.

  • Data Analysis: The data are plotted as the percentage of stimulation over basal [35S]GTPγS binding versus the agonist concentration. Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. NOP Receptor-Expressing Membrane Preparation Incubation 3. Incubation of Membranes with Ligands & Labeled Probe ([3H]Nociceptin or [35S]GTPγS) Membrane_Prep->Incubation Ligand_Prep 2. Ligand Preparation (this compound & N/OFQ) Ligand_Prep->Incubation Separation 4. Separation of Bound from Free Probe (Filtration) Incubation->Separation Quantification 5. Quantification of Bound Radioactivity Separation->Quantification Curve_Fitting 6. Non-linear Regression (Dose-Response Curves) Quantification->Curve_Fitting Parameter_Det 7. Determination of Ki, EC50, and Emax Curve_Fitting->Parameter_Det

Figure 2: General Experimental Workflow.

Conclusion

The available experimental data consistently demonstrate that while both this compound and nociceptin/orphanin FQ are potent ligands for the NOP receptor, they exhibit distinct functional profiles. N/OFQ acts as a full agonist, eliciting a maximal response in various functional assays. In contrast, this compound behaves as a partial agonist, producing a submaximal response even at saturating concentrations. This difference in intrinsic efficacy makes this compound a valuable tool for studying the nuanced roles of the NOP receptor system and a potential lead for the development of therapeutics where partial agonism may be advantageous. Researchers and drug development professionals should consider these distinct pharmacological properties when designing experiments and interpreting results related to the NOP receptor.

References

A Comparative Analysis of Ac-RYYRWK-NH2 and Ac-RYYRIK-NH2 Efficacy at the Nociceptin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of two synthetic hexapeptides, Ac-RYYRWK-NH2 and Ac-RYYRIK-NH2, which are ligands for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1). This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and workflows.

This comparison focuses on the distinct efficacy profiles of these two peptides at the NOP receptor, a G protein-coupled receptor (GPCR) involved in a wide range of physiological processes, including pain, anxiety, and appetite regulation. While structurally similar, this compound and Ac-RYYRIK-NH2 exhibit markedly different functional activities, with the former acting as a partial agonist and the latter displaying a more complex profile of in-vitro antagonism and in-vivo agonism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Ac-RYYRIK-NH2, derived from radioligand binding and functional assays.

ParameterThis compoundAc-RYYRIK-NH2Reference
Binding Affinity
Ki (NOP Receptor)0.71 nM1.5 nM[1]
Kd ([3H]this compound)0.071 nM-[2][3]
Functional Activity
Agonist/Antagonist ProfilePotent, selective partial agonist.[4]In-vitro competitive antagonist; In-vivo agonist.[5][6]
Emax ([35S]GTPγS Binding)96% (Rat Cortical Membranes); 202% (CHO-hNOP cells)44% (Rat Cortical Membranes); 115% (CHO-hNOP cells)[1]
Schild Constant (pA2)-9.13 (Rat Cortical Membranes)[1]
In-vivo ActivityIncreases food intake.Inhibits spontaneous locomotor activity (ID50 = 0.07 nmol, i.c.v.).[6]

Signaling Pathway

Both peptides exert their effects through the NOP receptor, a Gi/o-coupled GPCR. Upon activation, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G protein-coupled inwardly rectifying K+ (GIRK) channels.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand This compound (Partial Agagonist) or Ac-RYYRIK-NH2 (Antagonist/Partial Agonist) NOP NOP Receptor (ORL1) Ligand->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) Ca_channel->Cellular_Response Decreased Ca2+ Influx K_channel->Cellular_Response K+ Efflux (Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide are based on established pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of the peptides to the NOP receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NOP receptor (e.g., from rat cortex or CHO cells) Incubate Incubate membranes, radioligand, and test peptide at a defined temperature and time to reach equilibrium Membrane_Prep->Incubate Radioligand Radiolabeled ligand (e.g., [3H]nociceptin or [3H]this compound) Radioligand->Incubate Test_Peptide Unlabeled test peptide (this compound or Ac-RYYRIK-NH2) in various concentrations Test_Peptide->Incubate Filtration Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on the filters using a scintillation counter Washing->Scintillation Analysis Analyze data using non-linear regression to determine IC50, Ki, and Kd values Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor in response to ligand binding, allowing for the determination of agonist or antagonist activity and efficacy (Emax).

GTP_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes with NOP receptors and associated G proteins Incubate Incubate membranes, [35S]GTPγS, and test peptide in a buffer containing GDP and MgCl2 Membrane_Prep->Incubate GTPgS [35S]GTPγS (non-hydrolyzable GTP analog) GTPgS->Incubate Test_Peptide Test peptide (this compound or Ac-RYYRIK-NH2) +/- Nociceptin Test_Peptide->Incubate Filtration Separate membrane-bound [35S]GTPγS from free [35S]GTPγS by rapid filtration Incubate->Filtration Scintillation Quantify radioactivity on filters Filtration->Scintillation Analysis Determine Emax and EC50 (for agonists) or IC50 and pA2 (for antagonists) Scintillation->Analysis

Caption: [35S]GTPγS Binding Assay Workflow.

Concluding Remarks

The comparative analysis of this compound and Ac-RYYRIK-NH2 reveals distinct pharmacological profiles at the NOP receptor. This compound is a potent and selective partial agonist, as demonstrated by its high binding affinity and its ability to stimulate GTPγS binding.[1][4] In contrast, Ac-RYYRIK-NH2 exhibits a more complex character, acting as a competitive antagonist in in-vitro functional assays such as GTPγS binding, yet displaying agonist-like effects in in-vivo models.[5][6] This discrepancy suggests that Ac-RYYRIK-NH2 may have low intrinsic efficacy (acting as a very weak partial agonist) that is sufficient to elicit a full biological response in certain in-vivo systems, a phenomenon that can be influenced by factors such as receptor reserve.[6]

For researchers in drug development, the choice between these two peptides would depend on the desired therapeutic outcome. This compound could be a valuable tool for studies where partial and selective activation of the NOP receptor is required. Ac-RYYRIK-NH2, with its dual in-vitro antagonist and in-vivo agonist properties, presents a more complex but potentially interesting pharmacological tool for dissecting the intricacies of NOP receptor signaling and function. Further studies are warranted to fully elucidate the mechanisms underlying the context-dependent activity of Ac-RYYRIK-NH2.

References

A Comparative Guide to Two Key Nociceptin/Orphanin FQ Receptor Ligands: Ac-RYYRWK-NH2 and [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-RYYRWK-NH2 and [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2, two significant peptide ligands targeting the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), represent a distinct signaling system from the classical opioid receptors (mu, delta, and kappa). This system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and appetite regulation, making it a promising target for novel therapeutics. This compound is a potent and selective synthetic hexapeptide partial agonist for the NOP receptor.[1] In contrast, [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2 is a modified N/OFQ analog that has been characterized as a competitive antagonist in some systems, but also exhibits agonist or partial agonist activity in others, highlighting its complex pharmacology.[2][3][] This guide provides a direct comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: Quantitative Data

The following tables summarize the binding affinity and functional activity of this compound and [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2 at the NOP receptor across various in vitro assays.

LigandAssay TypePreparationKi (nM)Kd (nM)Reference
This compound Radioligand BindingRat Cortical Membranes0.710.071[1]
[Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2 Radioligand BindingRat Frontal CortexHigher than Nociceptin-[2]

Table 1: Binding Affinity Data. This table presents the equilibrium dissociation constant (Ki) and dissociation constant (Kd) for each ligand at the NOP receptor. Lower values indicate higher binding affinity.

LigandAssay TypePreparationEmax (%)pEC50 / pA2Activity TypeReference
This compound [35S]GTPγS BindingRat Frontal Cortex96-Partial Agonist[2]
[35S]GTPγS BindingCHO cells202-Partial Agonist[2]
cAMP InhibitionCHO cells58-Partial Agonist[2]
Inhibition of ContractionRat Vas Deferens72-Partial Agonist[2]
Inhibition of ContractionRat Anococcygeus66-Partial Agonist[2]
[Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2 [35S]GTPγS BindingRat Frontal Cortex448.59 (pA2)Partial Agonist/Antagonist[2]
[35S]GTPγS BindingCHO cells136-Partial Agonist[2]
cAMP InhibitionCHO cells55-Partial Agonist[2]
Inhibition of ContractionRat Vas DeferensIneffective7.32 (pA2)Antagonist[2]
Inhibition of ContractionRat AnococcygeusSmall inhibition7.34 (pA2)Partial Agonist/Antagonist[2]

Table 2: Functional Activity Data. This table summarizes the maximal effect (Emax) and potency (pEC50 for agonists, pA2 for antagonists) of the ligands in various functional assays. Emax is often expressed as a percentage of the response to the endogenous ligand, nociceptin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

  • Membrane Preparation: Rat frontal cortex or Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]nociceptin) and varying concentrations of the competitor ligand (this compound or [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki or Kd values.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from a suitable source (e.g., rat frontal cortex or CHO cells expressing the NOP receptor) are prepared.

  • Assay Buffer: The assay is performed in a buffer containing GDP, which maintains the G proteins in an inactive state.

  • Reaction Mixture: Membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, and varying concentrations of the test ligand.

  • Incubation: The mixture is incubated at 30°C for a defined period. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed to determine the Emax and pEC50 for agonists or the pA2 for antagonists.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

  • Cell Culture: CHO cells stably expressing the human NOP receptor are cultured to an appropriate density.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of the test ligand.

  • Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific antibody.

  • Data Analysis: The results are used to generate concentration-response curves and determine the inhibitory potency (pIC50) and efficacy of the ligands.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling pathway and a typical experimental workflow for ligand characterization.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound or [Phe1Psi(CH2-NH)Gly2]... (Agonist/Partial Agonist) NOP_Receptor NOP Receptor (ORL-1) Ligand->NOP_Receptor Binds to G_Protein Gi/o Protein (αβγ) NOP_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca2+ Channels G_betagamma->Ca_Channel Inhibits K_Channel K+ Channels G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow start Start: Ligand Selection binding_assay Radioligand Binding Assay (Determine Ki/Kd) start->binding_assay functional_assay Functional Assays start->functional_assay analysis Data Analysis and Comparison binding_assay->analysis gtp_assay [35S]GTPγS Binding Assay (Determine Emax, pEC50/pA2) functional_assay->gtp_assay camp_assay cAMP Accumulation Assay (Determine pIC50) functional_assay->camp_assay tissue_assay Isolated Tissue Bioassays (e.g., Vas Deferens) functional_assay->tissue_assay gtp_assay->analysis camp_assay->analysis tissue_assay->analysis conclusion Conclusion: Pharmacological Profile analysis->conclusion

Caption: Ligand Characterization Workflow.

Conclusion

This guide provides a comparative overview of this compound and [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2, two important research tools for the NOP receptor system.

  • This compound is a potent and selective partial agonist with high binding affinity for the NOP receptor. It consistently demonstrates partial agonism across various functional assays.

  • [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2 exhibits a more complex pharmacological profile. While it can act as a partial agonist in some assays, particularly in recombinant cell systems, it behaves as a competitive antagonist in others, such as the rat vas deferens preparation.[2] This tissue- and assay-dependent activity is a critical consideration for experimental design.

The choice between these two ligands will depend on the specific research question. This compound is a reliable tool for studying the effects of partial NOP receptor activation. [Phe1Psi(CH2-NH)Gly2]nociceptin(1-13)NH2, with its mixed agonist/antagonist profile, can be valuable for investigating the nuances of NOP receptor signaling and the structural determinants of ligand efficacy, though its effects should be carefully characterized in the chosen experimental system. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experiments when interpreting data generated with these compounds.

References

Ac-RYYRWK-NH2: A Potent and Selective Partial Agonist for the NOP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the selectivity and functional profile of Ac-RYYRWK-NH2 for the Nociceptin/Orphanin FQ (NOP) receptor, with comparative data for standard opioid receptor ligands.

This guide provides a detailed comparison of the hexapeptide this compound with other standard opioid receptor ligands, focusing on its binding affinity and functional activity at the Nociceptin/Orphanin FQ (NOP) receptor versus the classical opioid receptors (MOP, DOP, and KOP). The presented data, derived from radioligand binding and functional assays, substantiates the high selectivity of this compound for the NOP receptor.

High Selectivity Profile of this compound

This compound is a potent and highly selective partial agonist for the NOP receptor.[1][2][3][4] Experimental data demonstrates that while it binds with high affinity to the NOP receptor, it has negligible affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][3][4] A radiolabeled form of the peptide, [3H]this compound, binds to rat cortical membranes expressing the ORL1 (NOP) receptor with a dissociation constant (Kd) of 0.071 nM.[1][3][4][5] This high affinity is coupled with a remarkable selectivity, as the peptide shows little to no binding to MOP, DOP, and KOP receptors.[3][4][5]

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound becomes evident when compared to the endogenous NOP ligand, Nociceptin/Orphanin FQ (N/OFQ), and standard selective agonists for the classical opioid receptors. The following table summarizes the binding affinities (Ki in nM) of these ligands for the four opioid receptor subtypes.

LigandNOP (Ki, nM)MOP (Ki, nM)DOP (Ki, nM)KOP (Ki, nM)
This compound 0.071 (Kd) [1][3][4][5]>10,000 >10,000 >10,000
Nociceptin/OFQ0.05-0.1[6]>1000>1000>1000
DAMGO>10001.59[2]>1000>1000
DPDPE>1000>10000.328 (Kd)[7]>1000
U-69,593>10003300[8]>10003 (Kd)[9]

Values for this compound at MOP, DOP, and KOP receptors are inferred from reports of no affinity.[1][3][4]

Functional Activity as a Partial Agonist

In functional assays, this compound behaves as a partial agonist at the NOP receptor. In [35S]GTPγS binding assays, which measure G-protein activation, this compound stimulated binding in rat cortical membranes and CHO cells expressing the NOP receptor, but with lower maximal effect (Emax) compared to the full agonist Nociceptin.[10] For instance, in CHO cells, this compound produced a maximal stimulation of 202% over basal, whereas Nociceptin achieved 311%.[10] Similarly, in cAMP accumulation inhibition assays, this compound showed a lower maximal inhibition than Nociceptin.[10]

LigandAssay SystemEmax (% of Basal)
This compound [35S]GTPγS (CHO-NOP cells)202% [10]
Nociceptin/OFQ[35S]GTPγS (CHO-NOP cells)311%[10]
This compound [35S]GTPγS (Rat Cortex)96% [10]
Nociceptin/OFQ[35S]GTPγS (Rat Cortex)174%[10]
This compound cAMP Inhibition (CHO-NOP cells)58% [10]
Nociceptin/OFQcAMP Inhibition (CHO-NOP cells)77%[10]

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates the canonical signaling pathway.

NOP_Signaling cluster_membrane Cell Membrane Ligand This compound or Nociceptin/OFQ NOP NOP Receptor Ligand->NOP Binds to G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_in Ca2+ Influx Ca_channel->Ca_in K_out K+ Efflux K_channel->K_out ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition Ca_in->Neuronal_Inhibition K_out->Neuronal_Inhibition

Caption: Canonical NOP receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and varying concentrations of competitor ligand Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]this compound) Radioligand->Incubate Competitor Prepare unlabeled competitor ligand (e.g., this compound) Competitor->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Analyze Perform non-linear regression to determine IC50 and Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., CHO cells stably expressing the human NOP receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [3H]this compound for NOP) and a range of concentrations of the unlabeled competitor ligand (e.g., this compound or other test compounds).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes and reagents with the agonist at 30°C Membrane_Prep->Incubate Reagents Prepare assay buffer containing GDP, MgCl2, and [35S]GTPγS Reagents->Incubate Agonist Prepare varying concentrations of the agonist ligand Agonist->Incubate Filter Rapidly filter the mixture to separate bound from free [35S]GTPγS Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Analyze Perform non-linear regression to determine EC50 and Emax values Count->Analyze

Caption: Workflow for a [35S]GTPγS functional assay.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of the agonist (e.g., this compound). The incubation is typically carried out at 30°C for 60 minutes.

  • Separation and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is determined by liquid scintillation counting.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated, and data are analyzed using non-linear regression to determine the concentration of the agonist that produces 50% of the maximal effect (EC50) and the maximum effect (Emax).

References

Comparative Analysis of Ac-RYYRWK-NH2 Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic peptide Ac-RYYRWK-NH2, a known partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as ORL-1. The primary focus of this analysis is to delineate its cross-reactivity profile, particularly with classical opioid receptors, thereby highlighting its selectivity.

Executive Summary

This compound is a potent and highly selective partial agonist for the NOP receptor.[1][2][3] Experimental data robustly demonstrates that this peptide exhibits negligible affinity for the classical mu (µ), delta (δ), and kappa (κ) opioid receptors, underscoring its utility as a specific tool for studying the NOP receptor system. This high selectivity is crucial for researchers investigating the physiological and pathological roles of the NOP receptor without the confounding effects of activating other opioid receptor subtypes.

Data Presentation: Receptor Binding Affinity Comparison

The following table summarizes the quantitative data on the binding affinity of this compound for the NOP receptor and its cross-reactivity with classical opioid receptors. The data clearly illustrates the peptide's high affinity and selectivity for the NOP receptor.

ReceptorLigandParameterValue (nM)Reference
NOP (ORL-1)[³H]this compoundKd0.071[1][2][3]
NOPThis compoundKi0.71
Mu (µ) OpioidThis compoundIC50> 4000
Delta (δ) OpioidThis compoundIC50> 4000
Kappa (κ) OpioidThis compoundIC50> 4000

Key Observations:

  • This compound binds to the NOP receptor with sub-nanomolar affinity, as indicated by both Kd and Ki values.

  • The IC50 values for the µ, δ, and κ opioid receptors are all above 4000 nM, indicating a very low affinity and high degree of selectivity for the NOP receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for determining Ki and Kd)

This assay quantifies the interaction of a radiolabeled ligand with its receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest (e.g., rat cortical membranes for NOP) are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]

  • Binding Reaction:

    • For saturation binding (to determine Kd), increasing concentrations of the radiolabeled ligand (e.g., [³H]this compound) are incubated with a fixed amount of membrane preparation.

    • For competition binding (to determine Ki), a fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.[5][6]

  • Incubation and Filtration:

    • The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.[4]

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation binding, Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data.

    • For competition binding, the IC50 value is determined, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]

GTPγS Binding Assay (for determining functional activity)

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Reaction:

    • Membrane preparations are incubated in an assay buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7][8][9]

    • The test compound (this compound) is added at various concentrations.

    • Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation and Detection:

    • The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.

    • The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[9]

  • Data Analysis:

    • The data are analyzed to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist in stimulating [³⁵S]GTPγS binding. This provides a measure of the compound's ability to activate the receptor and its coupled G proteins.

Mandatory Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP NOP Receptor This compound->NOP Binds G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of the NOP receptor upon activation by this compound.

Experimental Workflow for Assessing Receptor Cross-Reactivity

Cross_Reactivity_Workflow Compound This compound Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay GTPγS Binding Assay Compound->Functional_Assay Primary_Target Primary Target (NOP Receptor) Primary_Target->Binding_Assay Primary_Target->Functional_Assay Off_Targets Potential Off-Targets (e.g., Opioid Receptors) Off_Targets->Binding_Assay Off_Targets->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for determining the cross-reactivity of a compound.

References

Comparative Efficacy of Ac-RYYRWK-NH2 Across Different Cell and Tissue Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the nociceptin/orphanin FQ (NOP) receptor partial agonist, Ac-RYYRWK-NH2, across various biological systems. The data presented is derived from peer-reviewed research to aid in the evaluation of this peptide for therapeutic and research applications.

Overview of this compound

This compound is a potent and selective hexapeptide partial agonist for the NOP receptor, a G protein-coupled receptor (GPCR) also known as the opioid receptor-like 1 (ORL-1) receptor. It exhibits high affinity for the NOP receptor with a dissociation constant (Kd) of 0.071 nM in rat cortical membranes and displays selectivity over classical opioid receptors (μ, δ, and κ). Its activity as a partial agonist means it elicits a response that is lower than that of the endogenous full agonist, nociceptin/orphanin FQ (N/OFQ).

Quantitative Efficacy Comparison

The following table summarizes the efficacy of this compound in different experimental systems, primarily based on data from studies characterizing its activity at rat NOP receptors. The data is presented as the maximum effect (Emax) relative to the full agonist N/OFQ or as a percentage of inhibition.

Experimental SystemCell/Tissue TypeAssay TypeParameterThis compound EfficacyNociceptin (Full Agonist) EfficacyReference
Recombinant CellsChinese Hamster Ovary (CHO) cells expressing rat NOP receptors[³⁵S]GTPγS BindingEmax (%)202%311%[1]
Recombinant CellsChinese Hamster Ovary (CHO) cells expressing rat NOP receptorscAMP Inhibition% Inhibition58%77%[1]
Native TissueRat Frontal Cortex (CTX)[³⁵S]GTPγS BindingEmax (%)96%174%[1]
Isolated TissueRat Vas Deferens (VD)Inhibition of Electrically Evoked Contractions% Inhibition72%95%[1]
Isolated TissueRat Anococcygeus (AC)Inhibition of Electrically Evoked Contractions% Inhibition66%98%[1]

Signaling Pathway of this compound at the NOP Receptor

This compound exerts its effects by binding to the NOP receptor, which primarily couples to the Gαi/o subunit of the heterotrimeric G protein complex. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NOP receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_Receptor NOP Receptor (ORL-1) This compound->NOP_Receptor Binds to G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway Activates cAMP cAMP ATP ATP ATP->cAMP Conversion

Caption: NOP Receptor Signaling Pathway for this compound.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical experimental workflow for comparing the efficacy of a GPCR agonist like this compound in different cell lines.

Experimental Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293, SH-SY5Y) GTP_Binding [³⁵S]GTPγS Binding Assay Cell_Culture->GTP_Binding cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Tissue_Prep Isolated Tissue Preparation (e.g., Vas Deferens) Tissue_Bioassay Isolated Tissue Bioassay Tissue_Prep->Tissue_Bioassay Dose_Response Dose-Response Curves GTP_Binding->Dose_Response cAMP_Assay->Dose_Response Tissue_Bioassay->Dose_Response Efficacy_Potency Determine Emax and EC₅₀ Dose_Response->Efficacy_Potency Comparison Comparative Analysis Efficacy_Potency->Comparison

Caption: Workflow for GPCR Agonist Efficacy Comparison.

Experimental Protocols

Below are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for individual laboratory conditions and cell lines.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

  • Membrane Preparation:

    • Culture cells (e.g., CHO cells stably expressing the NOP receptor) to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add membrane homogenate, GDP (to ensure binding is agonist-dependent), and varying concentrations of this compound or a reference agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Plot specific binding against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine Emax and EC₅₀ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi/o-coupled receptors.

  • Cell Preparation:

    • Seed cells expressing the NOP receptor in a multi-well plate and grow to near confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Treat the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate for a specified time at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Measurement:

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration.

Isolated Tissue Bioassay

This functional assay measures the physiological response of a tissue to a drug. For the NOP receptor, this often involves measuring the inhibition of nerve-mediated contractions.

  • Tissue Preparation:

    • Euthanize a rat and dissect the vas deferens or anococcygeus muscle.

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Apply a resting tension to the tissue and allow it to equilibrate.

  • Experimental Procedure:

    • Induce rhythmic contractions of the tissue using electrical field stimulation.

    • Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in contractile force using an isometric force transducer.

  • Data Analysis:

    • Express the inhibitory effect of each agonist concentration as a percentage of the maximal contraction before drug addition.

    • Construct concentration-response curves to determine the potency (EC₅₀) and maximal inhibitory effect (Emax) of the peptide.

References

Unlocking Appetite: An In Vivo Comparison of Orexigenic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Ghrelin, a gut-derived hormone, is the primary endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) and a potent stimulator of appetite.[1] Synthetic ghrelin mimetics, including various GHRPs, leverage this pathway to induce an orexigenic effect, making them promising candidates for treating conditions associated with appetite loss, such as cachexia.[2] This guide will delve into the in vivo performance of key comparators, detail the experimental methodologies for assessing their effects, and illustrate the underlying signaling pathways.

Comparative Orexigenic Performance

The following tables summarize the in vivo orexigenic effects of ghrelin and other representative GHRPs. This data provides a benchmark for the anticipated performance of Ac-RYYRWK-NH2.

CompoundAnimal ModelDose and Route of AdministrationKey Orexigenic EffectsCitation
Ghrelin RatsCentral (intracerebroventricular) and peripheral administrationDose-dependent increase in food intake and body weight.[2][2]
MiceSystemic injectionRapid and transient increase in food intake, observed ~10 minutes after injection.[3][3]
GHRP-6 GoldfishIntraperitoneal (IP) administration (1 pmol/g body weight)Stimulated food intake, equipotent to n-octanoyl ghrelin at 10 pmol/g BW.[4][4]
Diabetic RatsDaily subcutaneous injectionDid not independently improve hyperphagia but potentiated insulin's effect on weight gain.[5][6][5][6]
GHRP-2 Healthy MenIntravenous infusionIncreased food intake.[7][7]
Animal ModelsNot specifiedIncreases food intake.
MK-0677 (Ibutamoren) Healthy Older Adults25 mg daily, oralIncreased appetite reported as a frequent side effect.[8][8]

Mechanism of Action: The Ghrelin Receptor Pathway

GHRPs, including the presumed action of this compound, exert their orexigenic effects by binding to and activating the GHS-R1a. This receptor is highly expressed in the hypothalamus, a key brain region for appetite regulation.[1] Activation of GHS-R1a in the arcuate nucleus of the hypothalamus stimulates the release of orexigenic neuropeptides, Neuropeptide Y (NPY) and Agouti-related protein (AgRP), which in turn drive the sensation of hunger and increase food intake.[2]

GHS_R1a_Signaling_Pathway cluster_0 Peripheral Administration cluster_1 Hypothalamus (Arcuate Nucleus) cluster_2 Physiological Effect This compound This compound GHS-R1a GHS-R1a This compound->GHS-R1a Binds to Ghrelin Ghrelin Ghrelin->GHS-R1a Binds to GHRPs GHRPs GHRPs->GHS-R1a Binds to NPY_AgRP_Neurons NPY/AgRP Neurons GHS-R1a->NPY_AgRP_Neurons Activates NPY NPY NPY_AgRP_Neurons->NPY Releases AgRP AgRP NPY_AgRP_Neurons->AgRP Releases Food_Intake Increased Food Intake NPY->Food_Intake Stimulates AgRP->Food_Intake Stimulates

Signaling pathway of this compound and other ghrelin mimetics.

Experimental Protocols

To aid in the design of future in vivo validation studies for this compound, this section outlines a typical experimental workflow for assessing orexigenic effects.

Animal Models and Acclimation
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals should be individually housed in a controlled environment (12:12-h light-dark cycle, constant temperature and humidity) to allow for accurate food intake measurement.

  • Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.

Compound Administration
  • Routes of Administration:

    • Intracerebroventricular (ICV): For direct central nervous system effects, compounds can be administered via a surgically implanted cannula into the lateral ventricle of the brain.

    • Intraperitoneal (IP) or Subcutaneous (SC): For systemic effects, compounds are dissolved in a sterile vehicle (e.g., saline) and injected.

  • Dosing: A dose-response study is recommended to determine the optimal orexigenic dose.

Measurement of Food Intake
  • Procedure: Pre-weighed food is provided to the animals at the time of compound administration. Food intake is then measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Controls: A vehicle-treated control group is essential for comparison.

Orexigenic_Effect_Workflow A Animal Acclimation (1 week) B Baseline Food Intake Measurement (24 hours) A->B C Compound Administration (e.g., IP, SC, or ICV) B->C D Food Intake Measurement (1, 2, 4, 24 hours post-injection) C->D E Body Weight Measurement (Daily) C->E F Data Analysis and Comparison to Vehicle Control D->F E->F

Experimental workflow for in vivo orexigenic effect validation.

Conclusion

While direct experimental data for this compound is pending, the extensive research on ghrelin and other GHRPs provides a strong foundation for predicting its orexigenic potential. The established in vivo models and experimental protocols outlined in this guide offer a clear path for the validation of this compound and other novel ghrelin mimetics. The consistent and potent orexigenic effects observed with compounds acting through the GHS-R1a pathway underscore the therapeutic promise of this class of molecules for addressing appetite-related disorders. Future studies should focus on direct in vivo testing of this compound to confirm its efficacy and safety profile.

References

Ac-RYYRWK-NH2: A Comparative Guide for NOP Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including pain, mood, learning, and memory.[1][2][3] As research into the therapeutic potential of the NOP receptor intensifies, the need for well-characterized pharmacological tools is paramount. This guide provides a detailed comparison of Ac-RYYRWK-NH2, a synthetic hexapeptide, with other key NOP receptor ligands, offering a comprehensive resource for researchers selecting the appropriate tool compound for their studies.

This compound is a potent and selective partial agonist for the NOP receptor.[4][5][6] It exhibits high affinity for the receptor with no significant binding to the classical mu (μ), delta (δ), or kappa (κ) opioid receptors, making it a valuable tool for selectively probing the NOP system.[4][7]

Comparative Analysis of NOP Receptor Ligands

The utility of a tool compound is best understood in the context of available alternatives. This section compares this compound with the endogenous agonist Nociceptin/Orphanin FQ (N/OFQ), the standard non-peptide antagonist SB-612111, and the potent peptide antagonist UFP-101.

Data Presentation: Ligand Performance

The following table summarizes the in vitro binding affinities and functional activities of this compound and other selected NOP receptor ligands. It is important to note that in vitro data from different laboratories using varied radioligands and protocols cannot be directly compared; however, this table provides a useful reference.[8]

CompoundTypeBinding Affinity (Kᵢ/Kₐ)Functional Activity (EC₅₀/IC₅₀)Selectivity over MOP, KOP, DOP
This compound Partial AgonistKᵢ = 0.71 nM[7]; Kₐ = 0.071 nM[9]Partial agonist activity reported[6][10]High (>4000 nM for μ, δ, κ)[7]
Nociceptin (N/OFQ) Endogenous AgonistHigh affinityFull agonistHigh (1000-fold lower for KOP)[8]
SB-612111 AntagonistKᵢ = 0.44 nMPotent antagonist[11]High
UFP-101 AntagonistpKᵢ = 10.24[4]Potent competitive antagonist[4]High (>3000-fold)[4]

Signaling Pathways of the NOP Receptor

Activation of the NOP receptor initiates a cascade of intracellular signaling events. Similar to classical opioid receptors, NOP couples to inhibitory G proteins (Gαᵢ/Gαₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][11] This activation also modulates ion channel activity, primarily causing the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels, which collectively hyperpolarize neurons and reduce neurotransmitter release.[2][11][12] Furthermore, NOP receptor signaling involves the mitogen-activated protein kinase (MAPK) cascade and the β-arrestin pathway, which is responsible for receptor desensitization, internalization, and trafficking.[2][11]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand NOP Ligand (e.g., this compound) NOP NOP Receptor Ligand->NOP Binds G_Protein Gαi/oβγ NOP->G_Protein Activates Beta_Arrestin β-Arrestin NOP->Beta_Arrestin G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_Channel K+ Channel Cellular_Response ↓ Neuronal Excitability K_Channel->Cellular_Response Ca_Channel Ca2+ Channel Ca_Channel->Cellular_Response G_alpha->AC Inhibits G_beta_gamma->K_Channel Activates G_beta_gamma->Ca_Channel Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates

Figure 1. Simplified NOP receptor signaling cascade.

Experimental Protocols

Characterizing the interaction of compounds like this compound with the NOP receptor involves specific in vitro assays. Below are detailed protocols for two fundamental experiments.

NOP Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NOP receptor, allowing for the determination of its binding affinity (Kᵢ).

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

    • Harvest confluent cells by scraping and homogenize them in ice-cold 50 mM Tris buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 27,000 x g for 15 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Tris buffer to a desired protein concentration (e.g., 15 µg per well).[13]

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled NOP ligand (e.g., 0.2 nM [³H]-N/OFQ) and varying concentrations of the test compound (e.g., this compound).[13]

    • The total reaction volume is typically 1.0 mL.

    • To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled N/OFQ to a set of control wells.[13]

    • Incubate the plate for 60 minutes at 25°C.[13]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[13]

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare CHO-hNOP Cell Membranes incubation Incubate Membranes, Radioligand & Test Compound (60 min @ 25°C) prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]-N/OFQ) & Test Compound prep_ligands->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 determine_ki Calculate Ki (Cheng-Prusoff) determine_ic50->determine_ki

Figure 2. Workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a GPCR. It is a direct measure of receptor agonism.

Methodology:

  • Reagents and Membranes:

    • Use cell membranes prepared as described in the binding assay protocol.

    • Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl (pH 7.4).[14]

    • Required reagents include [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound.

  • Assay Procedure:

    • In a suitable plate, incubate membranes (e.g., 2-3 mg/mL protein) with [³⁵S]GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and a range of concentrations of the test compound.[14]

    • The GDP is crucial as it maintains the G-protein in its inactive state, allowing for the measurement of agonist-stimulated [³⁵S]GTPγS binding.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[15]

    • Incubate the mixture for 60 minutes at 25°C with gentle agitation.[14]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass-fiber filters.[15]

    • Measure the amount of [³⁵S]GTPγS bound to the Gα subunits on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

    • The Eₘₐₓ value, relative to a full agonist like N/OFQ, indicates whether the compound is a full or partial agonist.

Conclusion

This compound serves as a highly potent and selective partial agonist for the NOP receptor. Its minimal interaction with classical opioid receptors makes it an excellent tool for isolating and studying NOP receptor function. When compared to the endogenous full agonist N/OFQ and potent antagonists like SB-612111 and UFP-101, this compound provides a unique pharmacological profile valuable for elucidating the nuanced roles of the NOP system. The experimental protocols provided herein offer a standardized framework for researchers to characterize this compound and other novel ligands, ensuring robust and reproducible data in the quest to understand and therapeutically target the NOP receptor.

References

Comparative Analysis of Ac-RYYRWK-NH2 Binding Kinetics to the Nociceptin/Orphanin FQ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics of the synthetic peptide Ac-RYYRWK-NH2 with other relevant ligands targeting the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including pain, anxiety, and depression, making it a significant target for drug discovery.

This analysis focuses on the binding properties of this compound, a known potent and selective partial agonist of the NOP receptor, in comparison to other peptide-based ligands: Nociceptin (1-13) amide, a potent agonist, and UFP-101 TFA, a selective antagonist. While direct kinetic rate constants (kₐ and kₑ) from single studies are not consistently available across all compounds, this guide compiles and compares their binding affinities, providing a valuable resource for researchers in the field.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of this compound and selected comparators to the NOP receptor. These values are critical for understanding the potency and potential pharmacological profile of these ligands.

CompoundTypeTarget ReceptorBinding Affinity ConstantSpecies/Assay System
This compound Partial AgonistNOP (ORL1)Kd = 0.071 nMRat cortical membranes
Ki = 0.71 nMRecombinant human NOP receptor
Nociceptin (1-13) amide TFA AgonistNOP (ORL1)Ki = 0.75 nMRat forebrain membranes
pEC50 = 7.9Mouse vas deferens
UFP-101 TFA AntagonistNOP (ORL1)pKi = 10.24Recombinant human NOP receptor

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist, such as this compound or Nociceptin (1-13) amide, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. The pathway can also involve the activation of the mitogen-activated protein kinase (MAPK) cascade.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Influx Agonist Agonist (e.g., this compound) Agonist->NOP Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits MAPK MAPK Cascade G_beta_gamma->MAPK Activates ATP ATP PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

A detailed protocol for determining the binding kinetics of peptides to the NOP receptor using Surface Plasmon Resonance (SPR) is provided below. This protocol is a representative methodology and may require optimization based on the specific SPR instrument and reagents used.

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (KD) of this compound and other peptides for the purified NOP receptor.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Purified, solubilized NOP receptor (ligand)

  • Synthetic peptides: this compound, Nociceptin (1-13) amide, UFP-101 TFA (analytes)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare purified NOP receptor (ligand) Immobilize Immobilize NOP receptor to the surface Receptor_Prep->Immobilize Peptide_Prep Prepare peptide solutions (analytes) at various concentrations Association Inject peptide analyte (Association phase) Peptide_Prep->Association Buffer_Prep Prepare running, immobilization, and regeneration buffers Baseline Establish a stable baseline with running buffer Buffer_Prep->Baseline Activation Activate sensor surface (NHS/EDC) Activation->Immobilize Deactivation Deactivate excess active esters (Ethanolamine) Immobilize->Deactivation Deactivation->Baseline Baseline->Association Dissociation Switch to running buffer (Dissociation phase) Association->Dissociation Regeneration Inject regeneration solution Dissociation->Regeneration Sensorgram Generate sensorgrams Dissociation->Sensorgram Regeneration->Baseline Next cycle Fitting Fit data to a kinetic model (e.g., 1:1 Langmuir) Sensorgram->Fitting Constants Determine ka, kd, and KD Fitting->Constants

Caption: SPR Experimental Workflow.

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Inject the purified NOP receptor solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.

  • Binding Kinetics Assay:

    • Establish a stable baseline by flowing the running buffer over the sensor surface.

    • Inject a series of concentrations of the peptide analyte (e.g., this compound) over the immobilized NOP receptor surface for a defined period to monitor the association phase.

    • Replace the analyte solution with the running buffer and monitor the dissociation of the peptide-receptor complex over time.

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

    • Repeat the binding cycle for each concentration of the analyte and for each peptide being tested.

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • The sensorgrams from the reference flow cell are subtracted from the active flow cell data to correct for non-specific binding and bulk effects.

    • The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).

Comparative Analysis

The available data indicates that this compound is a high-affinity ligand for the NOP receptor, with reported K_d and K_i values in the sub-nanomolar range. Its affinity is comparable to that of the endogenous ligand fragment, Nociceptin (1-13) amide. This suggests that this compound effectively occupies the NOP receptor binding pocket.

In contrast, UFP-101 TFA also demonstrates very high affinity, as indicated by its pK_i of 10.24, which translates to a K_i in the sub-nanomolar range. However, its pharmacological profile is that of an antagonist, meaning it binds with high affinity but does not elicit a functional response.

A full comparative analysis of the binding kinetics would require the association (kₐ) and dissociation (kₑ) rates. These parameters provide deeper insights into the binding mechanism. For instance, a high affinity (low KD) can be achieved through a very fast association rate, a very slow dissociation rate, or a combination of both. These kinetic profiles can have significant implications for the in vivo duration of action and pharmacological effects of a drug candidate. For example, a ligand with a slow dissociation rate may exhibit a prolonged duration of action.

Without specific kₐ and kₑ values from head-to-head studies, a direct comparison of the binding dynamics is not possible. However, based on their high affinities, it can be inferred that all three peptides exhibit favorable interactions with the NOP receptor. Future studies employing techniques like SPR, as detailed in the protocol above, are necessary to fully elucidate the kinetic binding profiles of these and other NOP receptor ligands, which will be invaluable for the rational design of novel therapeutics.

Safety Operating Guide

Proper Disposal of Ac-RYYRWK-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of the synthetic peptide Ac-RYYRWK-NH2, aligning with standard laboratory safety protocols and environmental regulations.

The peptide this compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and not released into the environment.[1]

Hazard Assessment and Safety Data

A thorough understanding of the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity (Category 4)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P391: Collect spillage.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the procedural steps for the safe disposal of this compound in solid (lyophilized) form and in solution. This process is designed to comply with general laboratory chemical waste guidelines.[1][2][3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat[3][4]

2. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be treated as chemical waste.[3] Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions of this compound, including expired solutions or the first rinse of its container, must be collected as hazardous chemical waste.[5]

    • Segregate aqueous solutions from organic solvent solutions.[6] If the peptide was dissolved in a solvent such as DMSO or acetonitrile, the entire solution is considered chemical waste.[3]

    • Never dispose of liquid peptide solutions down the drain.[1][4]

3. Waste Container Management:

  • Use a designated and compatible hazardous waste container.[2][7] The container should be clearly labeled.

  • For liquid waste, use a leak-proof container with a secure screw cap.[5][7] It is often best to use the original container if it is in good condition.[7]

  • Ensure the waste container is labeled with a hazardous waste tag as soon as the first waste is added.[1] The label should clearly identify the contents, including "this compound" and any solvents present.

  • Keep the waste container closed except when adding waste.[1][2][5]

4. Disposal of Empty Containers:

  • A container that held this compound is considered empty only after all contents have been removed to the extent possible.[5]

  • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

  • After the first rinse is collected as hazardous waste, subsequent rinses may be permissible for drain disposal depending on institutional policies. However, given the high aquatic toxicity, it is best practice to collect all rinses as chemical waste.

  • Once thoroughly rinsed, deface or remove the original label from the container before disposing of it as non-hazardous waste (e.g., in a designated glass disposal box).[1][5]

5. Arranging for Waste Pickup:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[2][7]

  • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_ppe cluster_form cluster_solid cluster_liquid cluster_empty cluster_storage cluster_pickup cluster_end start Start: Decision to Dispose of this compound ppe Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe form Step 2: Identify Form of Waste ppe->form solid_waste Solid (Lyophilized) Peptide form->solid_waste Solid liquid_waste Liquid (Peptide Solution) form->liquid_waste Liquid empty_vial Empty Original Vial form->empty_vial Empty Vial solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container storage Step 3: Store Sealed Waste Container in Satellite Accumulation Area solid_container->storage liquid_container Pour into Labeled Liquid Hazardous Waste Container (Segregate by Solvent) liquid_waste->liquid_container liquid_container->storage rinse Rinse Vial (First Rinse is Hazardous Waste) empty_vial->rinse collect_rinse Collect Rinseate in Liquid Hazardous Waste Container rinse->collect_rinse dispose_vial Deface Label and Dispose of Rinsed Vial collect_rinse->dispose_vial dispose_vial->storage pickup Step 4: Contact EHS for Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your local hazardous waste regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.